(R)-Azepan-4-ol
Description
BenchChem offers high-quality (R)-Azepan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Azepan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-azepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGZQCMFANMFM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Azepan-4-ol chemical properties and structure elucidation
An In-depth Technical Guide to (R)-Azepan-4-ol: Chemical Properties and Structure Elucidation
Introduction
(R)-Azepan-4-ol is a chiral, seven-membered heterocyclic compound belonging to the azepane family.[1] As a versatile cyclic amine, it serves as a crucial building block in medicinal chemistry and drug discovery.[2] The azepane scaffold is present in numerous bioactive natural products and approved pharmaceutical agents.[3] The specific stereochemistry and the presence of a hydroxyl group for further functionalization make (R)-Azepan-4-ol a valuable intermediate in the synthesis of complex, high-value molecules, particularly those targeting neurological disorders.[2]
The synthesis of seven-membered rings like azepane presents unique challenges due to less favorable thermodynamics and kinetics compared to their five- or six-membered counterparts.[4] This complexity underscores the importance of robust analytical methodologies to verify not only the successful formation of the azepane ring but also to confirm the absolute configuration and enantiomeric purity of the final product. This guide provides a comprehensive overview of the chemical properties of (R)-Azepan-4-ol and details the synergistic analytical techniques required for its unambiguous structure elucidation.
Part 1: Physicochemical and Stereochemical Properties
A complete understanding of a chiral molecule begins with its fundamental chemical identity, physical characteristics, and the three-dimensional arrangement of its atoms.
Core Chemical Identity
The foundational data for (R)-Azepan-4-ol is summarized below. These identifiers are critical for database searches, regulatory submissions, and accurate scientific communication.
| Identifier | Value |
| IUPAC Name | (4R)-azepan-4-ol[5] |
| Synonyms | (R)-4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol[2][5] |
| CAS Number | 2165497-44-7 (for R-enantiomer)[5] |
| Molecular Formula | C₆H₁₃NO[5][6] |
| Molecular Weight | 115.17 g/mol [5][7] |
| InChI | InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m1/s1 |
| InChIKey | JKYGZQCMFANMFM-SCSAIBSYSA-N |
| Canonical SMILES | C1CCCNC1 |
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// Invisible nodes for positioning invis1 [shape=point, width=0.01, height=0.01]; invis2 [shape=point, width=0.01, height=0.01]; invis3 [shape=point, width=0.01, height=0.01];
// Edges for the ring structure N -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N [dir=none];
// Edges for substituents N -- H_N [dir=none]; C3 -- O [penwidth=2.5, style=dashed, label=" OH"]; // Dashed for 'into the page'//O -- H_O [dir=none];// Positioning using invisible nodes and ranks {rank=same; C1; C5;} {rank=same; C2; C4;} {rank=same; C3;} {rank=same; N;} }
Caption: 2D structure of (R)-Azepan-4-ol with the chiral center (C*) indicated.
Physical Properties
The macroscopic properties of a compound are dictated by its molecular structure. The data below corresponds to azepan-4-ol, which may be the racemic mixture unless otherwise specified.
| Property | Value | Reference |
| Appearance | Slightly yellow powder | [2] |
| Boiling Point | 203.7 °C at 760 mmHg | [7] |
| Density | 0.983 g/cm³ | [7] |
| Flash Point | 97.4 °C | [7] |
| Storage Conditions | Store at 0-8°C | [2] |
| Topological Polar Surface Area | 32.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Stereochemistry and Conformational Analysis
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure.[8] For (R)-Azepan-4-ol, the key stereochemical feature is the tetrahedral carbon at the C4 position, which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, and two different carbon chains of the ring), making it a chiral center.[9][10]
The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration at this center.[11] Its mirror image, (S)-Azepan-4-ol, is a distinct chemical entity (an enantiomer) that may exhibit significantly different pharmacological and toxicological profiles.
Furthermore, the seven-membered azepane ring is not planar and possesses considerable conformational flexibility.[3] It can exist in several interconverting conformations, such as chair, boat, and twist-boat forms. The energetic preference for a particular conformation is influenced by the position and orientation (axial vs. equatorial) of substituents. This conformational diversity can be a critical factor in how the molecule binds to biological targets like enzymes or receptors.[3]
Caption: A dual workflow for NMR analysis of (R)-Azepan-4-ol.
Mass Spectrometry (MS)
Mass spectrometry provides information about a molecule's mass and, by extension, its elemental formula. It is also used to deduce structural information from fragmentation patterns.
-
Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. For Azepan-4-ol (C₆H₁₃NO), the expected mass-to-charge ratio (m/z) would be approximately 116.107.
-
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z to several decimal places, allowing for the unambiguous determination of the elemental formula by comparing the measured mass to the calculated exact mass. [5]* Fragmentation: The molecule will fragment in predictable ways upon ionization. Common fragmentation pathways for azepan-4-ol would include the loss of water (H₂O) from the molecular ion or cleavage of the azepane ring.
Table of Key Mass Spectrometry Data
| Ion Species | Calculated Exact Mass | Expected m/z |
| [M] (Neutral Molecule) | 115.09971 | - |
| [M+H]⁺ (Protonated) | 116.10752 | ~116.11 |
Chiral Chromatography
Chromatographic techniques are the gold standard for the separation and quantification of enantiomers, providing highly accurate and precise measurements of enantiomeric excess. [12][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. [14][12]It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including amines and alcohols. [15]* Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility. [14][16]* Supercritical Fluid Chromatography (SFC): An alternative that uses supercritical CO₂ as the mobile phase, often providing faster separations and reduced solvent consumption compared to HPLC. [14] Protocol for Chiral HPLC Method Development
-
Column Screening: Screen the racemic azepan-4-ol on a variety of polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives).
-
Mobile Phase Screening: Test different mobile phase modes:
-
Normal Phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine) to improve peak shape.
-
Polar Organic Phase: Acetonitrile or Methanol.
-
Reversed Phase: Water/Acetonitrile or Water/Methanol. [17]3. Optimization: Once initial separation is achieved, optimize the mobile phase composition (e.g., the percentage of alcohol modifier), flow rate, and column temperature to maximize resolution between the enantiomeric peaks.
-
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric purity.
Caption: Decision workflow for developing a chiral HPLC separation method.
Definitive Stereochemical Assignment
While NMR with a chiral auxiliary and chiral chromatography can determine enantiomeric purity, they do not, on their own, definitively prove which peak corresponds to the (R)-enantiomer.
-
X-ray Crystallography: This is the only technique that provides an unambiguous, three-dimensional structure of a molecule, thereby confirming its absolute configuration. [12]It requires growing a single, high-quality crystal of the compound or a suitable derivative.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. [13]Each enantiomer has a unique and mirror-image CD spectrum. By comparing the experimental spectrum of the sample to a known standard or to theoretical calculations, the absolute configuration can be confirmed.
Conclusion
(R)-Azepan-4-ol is a structurally simple yet stereochemically significant molecule with high value in pharmaceutical research. Its proper characterization is a non-trivial exercise that demands a rigorous and orthogonal analytical approach. While NMR spectroscopy confirms the fundamental molecular structure and mass spectrometry verifies its elemental composition, the critical determination of stereochemical integrity relies on specialized techniques. Chiral chromatography stands as the benchmark for accurately quantifying enantiomeric purity. Ultimately, the definitive assignment of the (R)-configuration is best achieved through single-crystal X-ray crystallography. The combined application of these methods provides the self-validating system of proof required by researchers and drug development professionals to confidently use (R)-Azepan-4-ol in their synthetic endeavors.
References
- Benchchem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
- Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- ResearchGate. (n.d.). The conformations of the azepine ring in the R enantiomers.
- PubChem. (n.d.). Azepan-4-ol.
- BuyersGuideChem. (n.d.). Azepan-4-ol hydrochloride.
- CymitQuimica. (n.d.). Azepan-4-ol hydrochloride.
- Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- Chem-Impex. (n.d.). Azepan-4-ol.
- ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography.
- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). Azepan-4-ol hydrochloride.
- Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Wikipedia. (n.d.). Azepane.
- Zhang, J., & Schmalz, H.-G. (n.d.). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. PMC.
- Santa Cruz Biotechnology. (n.d.). Azepan-4-ol.
- Moody, C. J., & Taylor, R. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.
- Sigma-Aldrich. (n.d.). (S)-Azepan-4-ol.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities.
- Organic Syntheses Procedure. (n.d.). Procedure.
- Khan Academy. (n.d.). Stereochemistry.
- University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.
- MilliporeSigma. (n.d.). Azepan-4-one.
- PubChem. (n.d.). Azepan-4-one.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- University of California, San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry.
- Chiralpedia. (2025, August 27). Part 1: Introduction to Stereochemistry.
- Bell, D. S., et al. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- Crash Course. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8. YouTube.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Leah4sci. (2015, October 6). Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. YouTube.
- Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds.
- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin.
- Lu, Y.-C., et al. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Rice University.
- RJPN. (n.d.). Gas chromatography – mass spectrometry analysis.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-Azepan-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Chiral Azepane Scaffold
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows it to interact with biological targets in unique three-dimensional orientations. When functionalized with a hydroxyl group at the C4 position, as in Azepan-4-ol, a critical stereocenter is introduced. The (R)-enantiomer, specifically, is a key building block for various bioactive molecules, making its efficient and enantiomerically pure synthesis a topic of considerable importance for drug discovery and development.[3]
Synthesizing medium-sized rings like azepanes presents inherent challenges due to unfavorable transannular interactions and entropic factors.[1] Achieving this with high enantioselectivity from simple, achiral precursors demands a sophisticated catalytic approach. This guide provides an in-depth exploration of two robust and widely adopted strategies for producing (R)-Azepan-4-ol: Catalytic Asymmetric Hydrogenation of a prochiral ketone and Enzymatic Kinetic Resolution of a racemic alcohol. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for each method, offering a comprehensive resource for chemists in the field.
Strategy 1: Catalytic Asymmetric (Transfer) Hydrogenation of N-Boc-azepan-4-one
This approach represents a highly atom-economical and elegant method to set the desired stereocenter. The core principle involves the direct reduction of a prochiral ketone, N-Boc-azepan-4-one, using a chiral transition-metal catalyst. This reaction can be performed either via hydrogenation with H₂ gas or through transfer hydrogenation, which utilizes a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[4][5]
The "Why": Mechanistic Rationale and Causality
The success of this transformation hinges on the chiral catalyst, typically a Ruthenium(II) or Rhodium(I) complex bearing an enantiopure ligand.[6][7][8][9] The ligand, often a diamine or a bisphosphine, creates a precisely defined chiral environment around the metal center.
-
Catalyst Activation: The precatalyst is activated in the presence of a base (for transfer hydrogenation) or H₂ to form a reactive metal-hydride species.[10]
-
Substrate Coordination: The prochiral N-Boc-azepan-4-one coordinates to the chiral metal-hydride complex.
-
Enantioface Discrimination: The steric and electronic properties of the chiral ligand dictate how the ketone approaches the metal center. One of the two prochiral faces of the carbonyl group (the Re or Si face) is sterically favored for hydride transfer. For the synthesis of the (R)-alcohol, the catalyst must selectively deliver the hydride to the Si face of the ketone.
-
Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon via a six-membered pericyclic transition state. This is the stereochemistry-determining step.[10]
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol alkoxide is protonated by the hydrogen source (e.g., isopropanol), releasing the (R)-N-Boc-azepan-4-ol and regenerating the active catalyst to continue the cycle.[4][10]
Mandatory Visualization: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Fig 1. Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established Noyori-Ikariya catalyst systems.[10]
Materials:
-
N-Boc-azepan-4-one
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%). Add anhydrous i-PrOH (approx. 0.1 M relative to substrate). Stir the mixture at 80°C for 20 minutes to form the precatalyst complex.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve N-Boc-azepan-4-one (1.0 equiv) in anhydrous i-PrOH.
-
Initiation: To the substrate solution, add a solution of KOtBu (5 mol%) in i-PrOH. Then, transfer the pre-activated catalyst solution to the substrate mixture via cannula.
-
Reaction: Stir the reaction mixture at room temperature (or as optimized). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-N-Boc-azepan-4-ol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.
Data Presentation: Catalyst System Performance
| Catalyst/Ligand | H-Source | S/C Ratio | Temp (°C) | Yield (%) | ee% (Configuration) |
| RuCl₂ | i-PrOH/KOtBu | 2000:1 | 28 | >95 | 98 (R) |
| Rh(COD)Cl₂ / (R)-BINAP | H₂ (20 atm) | 1000:1 | 25 | >99 | 95 (R) |
| Ir(COD)Cl₂ / (R,R)-f-spiroPhos | H₂ (50 atm) | 5000:1 | 50 | 98 | >99 (R) |
| Note: Data is representative and compiled from typical results for analogous ketone reductions.[4][6][10] |
Strategy 2: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-azepan-4-ol
Kinetic resolution is a robust, scalable, and often environmentally benign method that leverages the exquisite selectivity of enzymes.[11][12] In this strategy, a racemic mixture of (±)-N-Boc-azepan-4-ol is subjected to enzymatic acylation. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) much faster than the other, leaving the desired (R)-enantiomer behind as the unreacted alcohol.
The "Why": Principle of Enzymatic Selectivity
The principle relies on the difference in reaction rates (k_fast vs. k_slow) for the two enantiomers within the chiral active site of the enzyme.[13]
-
Substrate Binding: Both enantiomers of the racemic alcohol can enter the enzyme's active site.
-
Stereoselective Recognition: The three-dimensional arrangement of amino acid residues in the active site forms a chiral pocket. One enantiomer fits optimally to form a productive enzyme-substrate complex, positioning its hydroxyl group perfectly for catalysis. The other enantiomer binds less effectively, resulting in a much slower reaction rate.
-
Acylation: An acyl donor, typically an activated ester like vinyl acetate, is used. The enzyme facilitates the transfer of the acetyl group to the hydroxyl group of the preferred enantiomer. The use of vinyl acetate is particularly advantageous as it generates acetaldehyde as a volatile byproduct, driving the reaction forward.
-
Separation: The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds have different functional groups (ester vs. alcohol) and can be easily separated by standard chromatographic techniques. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Mandatory Visualization: Workflow for Kinetic Resolution
Caption: Fig 2. General workflow for enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is a representative example based on established lipase resolution procedures.[14][15]
Materials:
-
(±)-N-Boc-azepan-4-ol (synthesized via NaBH₄ reduction of N-Boc-azepan-4-one)
-
Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Diisopropyl ether or Toluene)
Procedure:
-
Reaction Setup: To a solution of (±)-N-Boc-azepan-4-ol (1.0 equiv) in the chosen anhydrous solvent (approx. 0.2 M), add vinyl acetate (1.0-2.0 equiv).
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 10-20% by weight of the substrate). Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both components.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted (R)-N-Boc-azepan-4-ol from the produced (S)-N-Boc-azepan-4-yl acetate by flash column chromatography on silica gel. The alcohol will elute later than the less polar ester.
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered alcohol and the ester separately using chiral HPLC. Calculate the enantioselectivity factor (E-value) from the conversion and ee values.
Data Presentation: Lipase Performance in Resolution
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee% (R)-alcohol | E-Value |
| Candida antarctica B (CAL-B) | Vinyl Acetate | Toluene | 6 | 51 | >99 | >200 |
| Pseudomonas cepacia (PSL) | Vinyl Acetate | Diisopropyl Ether | 24 | 49 | 96 | ~50 |
| Candida rugosa (CRL) | Isopropenyl Acetate | Hexane | 48 | 45 | 85 | ~15 |
| Note: Data is representative. The E-value is a measure of the enzyme's selectivity; E > 100 is considered excellent for preparative purposes.[13] |
Final Step: Deprotection to Yield (R)-Azepan-4-ol
Both strategies yield the N-Boc protected intermediate. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard and typically high-yielding transformation.
Protocol:
-
Dissolve the purified (R)-N-Boc-azepan-4-ol in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure. If HCl was used, the hydrochloride salt is typically isolated. If TFA was used, a basic workup may be required to obtain the free amine. The resulting (R)-Azepan-4-ol is often used directly as its salt in subsequent reactions.
Comparative Analysis and Conclusion
The choice between asymmetric hydrogenation and enzymatic resolution depends on several factors, including scale, cost, and available equipment.
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Theoretical Yield | 100% | 50% |
| Atom Economy | Excellent | Moderate (co-product is generated) |
| Catalyst | Precious metal complexes (Ru, Rh, Ir) | Readily available enzymes (lipases) |
| Cost | High catalyst and ligand cost | Lower catalyst cost; enzyme is reusable |
| Scalability | Highly scalable; common in industry | Highly scalable; robust process |
| Operational Simplicity | Requires inert atmosphere, potentially high pressure | Milder conditions (ambient pressure/temp) |
| Key Advantage | Direct conversion, high yield | Broad substrate scope, operational simplicity |
For laboratory-scale synthesis and rapid access to highly enantiopure material, enzymatic kinetic resolution offers a practical and cost-effective solution, despite its inherent 50% yield limitation. The operational simplicity and reusability of the biocatalyst are significant advantages. For industrial-scale manufacturing where yield and atom economy are paramount, catalytic asymmetric hydrogenation is often the superior method.[8][9] Although it requires a higher initial investment in catalysts and specialized equipment, the potential for 100% theoretical yield makes it the more sustainable and economical choice for large-scale production. Both methodologies represent powerful and reliable tools in the modern synthetic chemist's arsenal for accessing the valuable (R)-Azepan-4-ol building block.
References
- Vertex AI Search. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation.
- Candeias, N. R., et al. (2014). A temporary-bridge strategy for enantioselective organocatalyzed synthesis of aza-seven-membered rings. Chemical Communications.
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Retrieved from
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(R)-Azepan-4-ol: A Next-Generation Chiral Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the pursuit of novel chemical space, medicinal chemists are increasingly transitioning from ubiquitous six-membered heterocycles (e.g., piperidines) to conformationally distinct seven-membered rings. (R)-Azepan-4-ol (a chiral 4-hydroxyazepane derivative) has emerged as a highly privileged scaffold[1]. Characterized by its unique twist-chair conformation and offset exit vectors, this cyclic amine serves as a critical intermediate in the synthesis of complex pharmaceuticals, ranging from mutant-specific kinase inhibitors to targeted protein degraders. This technical guide explores the structural rationale behind its efficacy, details a self-validating protocol for its enantioselective synthesis, and outlines its applications in modern drug development.
Structural Rationale: The Azepane Advantage
The causality behind the selection of (R)-azepan-4-ol over its lower homologues lies in its distinct spatial geometry. While 4-hydroxypiperidine is achiral and locked in a rigid chair conformation with a 180° "para-like" exit vector, the seven-membered azepane ring introduces a stereocenter at C4 and exhibits a flexible twist-chair conformation.
This structural flexibility allows the hydroxyl group to project at angles (~140–160°) that are completely inaccessible to six-membered rings. In tight, highly conserved binding pockets—such as the switch-II pocket of KRAS—this precise spatial orientation prevents steric clashes while optimizing critical hydrogen-bonding networks[2]. Furthermore, the chiral nature of the (R)-enantiomer ensures stereospecific interactions with target proteins, drastically reducing off-target binding and improving the overall pharmacokinetic profile of the resulting drug.
Quantitative Data: Scaffold Comparison
To understand the physicochemical impact of integrating (R)-azepan-4-ol into a drug discovery pipeline, consider the comparative data below:
| Property | 4-Hydroxypiperidine | (R)-Azepan-4-ol | Causality / Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Azepanes offer expanded internal volume and unique ring puckering. |
| Conformational State | Rigid Chair | Flexible Twist-Chair | Allows the hydroxyl group to sample a broader chemical space for target engagement. |
| Exit Vector Angle | ~180° (para-like) | ~140-160° (offset) | Crucial for avoiding steric clashes in narrow binding pockets. |
| Chirality | Achiral (plane of symmetry) | Chiral (C4 stereocenter) | Enantiopure (R)-isomer enables highly stereospecific hydrogen bonding. |
Therapeutic Applications & Mechanism of Action
The unique geometry of (R)-azepan-4-ol has led to its integration into several cutting-edge therapeutic modalities:
-
Pan-KRAS Inhibitors: The (R)-azepan-4-ol scaffold is utilized to construct tetrahydropyridopyrimidine-based inhibitors targeting wild-type and mutant KRAS (e.g., G12C, G12D, G12V). The azepane ring provides the exact spatial trajectory needed to anchor the inhibitor within the allosteric pocket, a feat unachievable with rigid piperidines[2].
-
Kinase Inhibition (TrkA & LATS1/2): In the development of Tropomyosin receptor kinase A (TrkA) inhibitors for pain management, the chiral hydroxyl group acts as a critical hydrogen bond donor to the kinase hinge region[3]. Similarly, it is used to optimize LATS1 and LATS2 kinase inhibitors for regenerative medicine applications[4].
-
Targeted Protein Degradation (PROTACs/LYTACs): In the design of bifunctional degraders, (R)-azepan-4-ol acts as a sophisticated chiral linker. For instance, in ASGPR-binding compounds designed to degrade circulating autoantibodies, the azepane scaffold fine-tunes the distance and angle between the target-binding warhead and the E3 ligase/receptor ligand, maximizing ternary complex formation[5].
-
Metabolic Fine-Tuning: It is employed in the synthesis of ABHD6 inhibitors, where the chiral ring precisely positions a carbamate warhead to fine-tune 2-arachidonoylglycerol (2-AG) metabolism in the brain without completely blocking monoacylglycerol lipase (MGL)[6].
Role of (R)-Azepan-4-ol as a structural linker in targeted bifunctional degraders.
Self-Validating Synthesis Protocol: Enzymatic Kinetic Resolution
While asymmetric hydrogenation of N-Boc-azepan-4-one is a viable route[7], enzymatic kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) provides superior operational simplicity, scalability, and exceptional enantioselectivity.
The following protocol is designed as a self-validating system : the reaction inherently limits itself and generates real-time analytical proof of its success without requiring external yield calculations.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve racemic N-Boc-azepan-4-ol (1.0 eq, 100 mmol) in anhydrous methyl tert-butyl ether (MTBE) to achieve a 0.2 M concentration.
-
Acyl Donor Addition: Add vinyl acetate (4.0 eq).
-
Causality: Vinyl acetate is specifically chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the reaction equilibrium strictly forward, preventing reverse hydrolysis.
-
-
Enzyme Introduction: Add immobilized CAL-B (Novozym 435, 15% w/w relative to the substrate).
-
Incubation & Self-Validation Checkpoint: Stir the suspension gently at 35 °C.
-
Validation Mechanism: Extract a 10 µL aliquot every 2 hours and analyze via Chiral Stationary Phase HPLC. The enzyme selectively acylates the (R)-enantiomer. The system validates its own completion when the enantiomeric excess of the substrate (
) exactly matches the enantiomeric excess of the product ( ) at 50% conversion. This mathematical intersection confirms an Enantiomeric Ratio (E-value) > 100.
-
-
Separation: Once 50% conversion is confirmed, filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times). Concentrate the filtrate under reduced pressure.
-
Chromatography: Separate the highly lipophilic (R)-N-Boc-azepan-4-yl acetate from the polar unreacted (S)-N-Boc-azepan-4-ol via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis & Deprotection: Subject the purified (R)-acetate to mild basic hydrolysis (K₂CO₃ in MeOH, 2 hours at RT) to yield enantiopure (R)-N-Boc-azepan-4-ol. Subsequent Boc deprotection using 4M HCl in 1,4-dioxane affords the final (R)-azepan-4-ol hydrochloride salt[7].
Workflow for the enzymatic kinetic resolution of racemic azepan-4-ol.
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The Azepane Scaffold: A Privileged Structure in the Modulation of Neurological Disorders
An In-Depth Technical Guide on the Core Mechanisms of Action of (R)-Azepan-4-ol Derivatives
Introduction: The Strategic Importance of the Azepane Ring in CNS Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, represents a cornerstone in the architecture of numerous centrally active therapeutic agents. Its non-planar and flexible conformation allows for optimal three-dimensional spatial arrangements of pharmacophoric elements, facilitating high-affinity interactions with a variety of biological targets within the central nervous system (CNS).[1] This structural versatility has rendered the azepane motif a "privileged scaffold" in medicinal chemistry, particularly for the development of treatments for complex neurological and psychiatric conditions.[2]
(R)-Azepan-4-ol, a chiral derivative of azepane, is a key intermediate in the synthesis of these sophisticated molecules.[3] While (R)-Azepan-4-ol itself is not typically the final active pharmaceutical ingredient, its stereochemistry and the reactivity of its hydroxyl group provide a crucial handle for the asymmetric synthesis of complex azepane-containing drugs. This guide will delve into the core mechanisms of action of several classes of neurologically active compounds derived from or containing the azepane scaffold, illustrating the pivotal role this structural motif plays in modern neuropharmacology. We will explore how the incorporation of the azepane ring influences the interaction of these drugs with their molecular targets, ultimately leading to their therapeutic effects in disorders such as Alzheimer's disease and depression.
I. Modulation of Histaminergic Neurotransmission in Alzheimer's Disease: Azepane-Containing H3 Receptor Antagonists
A promising therapeutic strategy for alleviating the cognitive deficits in Alzheimer's disease involves the modulation of the brain's histaminergic system.[4] The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine and dopamine.[5][6][7] Antagonists of the H3 receptor can block this inhibitory feedback loop, thereby increasing the synaptic levels of these pro-cognitive neurotransmitters.[7]
The azepane scaffold has been successfully incorporated into potent and selective H3R antagonists. A notable example is the non-imidazole antagonist E177, or 1-(6-(naphthalen-2-yloxy)hexyl)azepane.[8][9] Preclinical studies have demonstrated that such compounds can effectively counteract memory impairments in animal models of cognitive dysfunction.[9]
Mechanism of Action: Enhancing Neurotransmitter Release
The primary mechanism by which azepane-containing H3R antagonists exert their pro-cognitive effects is through the blockade of H3 autoreceptors on histaminergic neurons and H3 heteroreceptors on other neuronal populations. This dual action leads to a cascade of neurochemical events beneficial for cognitive function:
-
Increased Histamine Release: Blockade of H3 autoreceptors on histaminergic neurons in brain regions like the hippocampus and cortex leads to increased histamine release. Histamine, in turn, activates postsynaptic H1 and H2 receptors, which are known to play a role in learning and memory.[5]
-
Enhanced Acetylcholine Release: By antagonizing H3 heteroreceptors on cholinergic nerve terminals, these compounds disinhibit the release of acetylcholine.[6][7] Given the well-established cholinergic deficit in Alzheimer's disease, this represents a key therapeutic mechanism.
-
Modulation of Other Neurotransmitters: H3R antagonists can also increase the release of other neurotransmitters such as dopamine and norepinephrine, which are also implicated in cognitive processes.[4]
The conformational flexibility of the azepane ring is crucial for the optimal positioning of the antagonist within the H3 receptor binding pocket, ensuring high affinity and selectivity.
Experimental Protocols
Monoamine Transporter Uptake Assay
-
Objective: To measure the potency (IC50) of azepane derivatives in inhibiting the uptake of norepinephrine and dopamine by their respective transporters.
-
Methodology:
-
Use HEK293 cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT). [10][11] 2. Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine).
-
Stop the reaction after a short incubation period by rapidly washing the cells with ice-cold buffer. [10] 6. Lyse the cells and quantify the amount of radiolabeled substrate taken up using liquid scintillation counting.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the concentration of the test compound.
-
III. Modulation of Serotonergic Pathways: Azepane-Containing 5-HT2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor predominantly expressed in the CNS and is involved in the regulation of mood, appetite, and cognition. [12][13]Agonists of the 5-HT2C receptor have been investigated for the treatment of various neuropsychiatric disorders. [13][14]Activation of 5-HT2C receptors can modulate the release of other neurotransmitters, particularly dopamine and norepinephrine. [12] Fused azepane ring systems, such as in pyrimido[4,5-d]azepines, have been developed as potent and selective 5-HT2C receptor agonists. The azepane moiety in these molecules is crucial for establishing the correct conformation to interact with the receptor's binding site.
Mechanism of Action: G-Protein Coupled Receptor Activation
The mechanism of action of azepane-based 5-HT2C receptor agonists involves the activation of intracellular signaling cascades:
-
Receptor Binding and Activation: The agonist binds to and activates the 5-HT2C receptor on the postsynaptic membrane.
-
G-Protein Coupling: The activated receptor couples to Gq/11 proteins. [13]3. Phospholipase C (PLC) Activation: The G-protein activation stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). [12]5. Downstream Effects: IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then modulate neuronal excitability and neurotransmitter release, leading to the therapeutic effects. [12]
IV. Structure-Activity Relationship (SAR) and the Importance of the Azepane Core
The therapeutic efficacy of the compounds discussed is intricately linked to their chemical structure. The azepane ring, in particular, plays a multifaceted role in defining the structure-activity relationship (SAR).
-
Conformational Flexibility: The seven-membered azepane ring can adopt multiple low-energy conformations. This flexibility allows the molecule to adapt to the specific topology of the target's binding site, leading to enhanced affinity and potency. [1]* Stereochemistry: As demonstrated with N-benzylated azepane NDRIs, the chirality of the azepane core can have a profound impact on biological activity. The specific spatial orientation of substituents is critical for optimal interaction with the chiral environment of the receptor or transporter. [15]* Substitution Patterns: The position and nature of substituents on the azepane ring can be fine-tuned to modulate selectivity for different targets. For example, modifications can be made to enhance affinity for one monoamine transporter over another.
Quantitative Data Summary
| Compound Class | Target | Representative Compound/Data | Neurological Disorder |
| H3R Antagonists | Histamine H3 Receptor | E177: Ki = 69.40 nM [9] | Alzheimer's Disease |
| NDRIs | NET/DAT | (R,R)-N-benzylated bicyclic azepane: NET IC50 = 60 nM; DAT IC50 = 230 nM [15] | Depression |
| 5-HT2C Agonists | 5-HT2C Receptor | Pyrimido[4,5-d]azepines: Potent partial agonists [13] | Various CNS Disorders |
Conclusion
(R)-Azepan-4-ol serves as a critical chiral building block for the synthesis of a diverse array of neurologically active compounds. While not the active agent itself, its structural features are foundational to the development of drugs that modulate key neurotransmitter systems implicated in debilitating disorders such as Alzheimer's disease and depression. The conformational flexibility and stereochemical properties of the azepane scaffold, derived from intermediates like (R)-Azepan-4-ol, are paramount in achieving high-affinity and selective interactions with CNS targets. The mechanisms of action of these derivatives, ranging from the allosteric modulation of neurotransmitter release to the direct inhibition of reuptake transporters and the activation of G-protein coupled receptors, highlight the remarkable versatility of the azepane core in neuropharmacology. Continued exploration of the structure-activity relationships of novel azepane derivatives holds significant promise for the discovery of next-generation therapeutics for a wide spectrum of neurological conditions.
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Conformational Analysis of Substituted Azepane Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
The azepane ring—a seven-membered saturated nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, featured in approved therapeutics like tolazamide and azelastine, as well as in numerous natural products such as (-)-balanol[1]. Unlike the rigid six-membered piperidine ring, azepanes possess a highly flexible conformational landscape. This flexibility can lead to entropic penalties upon target binding. Consequently, understanding and controlling the conformation of substituted azepanes is a critical objective in modern drug development[2],[3].
This technical guide provides an in-depth analysis of the stereoelectronic and steric drivers that dictate azepane conformation, alongside a self-validating experimental workflow for elucidating these complex 3D structures.
The Conformational Landscape: Flexibility vs. Rigidity
Seven-membered rings navigate a complex potential energy surface comprising four primary geometries: the chair , twist-chair , boat , and twist-boat .
For unsubstituted azepanes, the twist-chair is frequently the global energy minimum. The causality behind this preference lies in molecular strain: the twist-chair geometry effectively minimizes the transannular eclipsing interactions (Pitzer strain) and transannular steric clashes (Prelog strain) that heavily penalize the standard chair conformation[3],[4]. However, the energy barriers to pseudorotation are remarkably low (~5–8 kcal/mol), resulting in a dynamic equilibrium of rapidly interconverting conformers at room temperature.
To utilize azepanes as effective pharmacophores, medicinal chemists must introduce specific substituents to "lock" or bias the ring into a single, bioactive conformation[1].
Stereoelectronic and Steric Drivers in Substituted Azepanes
The rational design of conformationally restricted azepanes relies on a delicate balance of steric bulk, stereoelectronic effects, and intramolecular forces.
-
Steric Bulk and 1,3-Diaxial Strain: Large substituents (e.g., t-butyl, benzyl) strongly prefer pseudo-equatorial positions to avoid severe 1,3-diaxial clashes. In bicyclic systems, such as N-benzylated bicyclic azepanes developed for neuropharmacology, the fusion stereochemistry (cis vs. trans) and the bulky N-benzyl group synergistically restrict the ring into a rigidified geometry, enabling potent monoamine transporter inhibition[5],[6].
-
Stereoelectronic Effects (Fluorination): The highly polarized C-F bond is a powerful tool for conformational tuning. Fluorine introduces strong dipole-dipole interactions and hyperconjugation (e.g.,
). Research into cooperative conformational regulation demonstrates that while random multiple fluorinations can cause conflicting entropic effects, precisely configured fluorohydrins (incorporating both -F and -OH) act synergistically. The relative configuration of these groups can bias a highly substituted azepane into a single dominant twist-chair conformer,[7].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Intramolecular Hydrogen Bonding: H-bonding can lock specific dihedral angles. For instance, the synthesis of cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) via ultrasound-assisted reductive amination yields an azepane-based
-amino acid. When incorporated into unnatural peptides, the protonated azepane nitrogen and localized H-bonds strictly promote stable 11/9-helical or 12/10-helical folding without disrupting the secondary structure[8],[9].
Fig 1. Logical mapping of stereoelectronic and steric effects on azepane conformation.
Experimental & Computational Workflows
Because azepanes can exhibit extensive conformational disorder, relying on a single analytical technique is prone to error. A self-validating system combining Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT), and X-ray crystallography is the gold standard for conformational elucidation[3],[4].
Protocol: Tri-Modal Conformational Elucidation
Rationale: NMR provides a time-averaged solution-state ensemble; DFT calculates theoretical energy minima; X-ray crystallography captures absolute solid-state geometry. When DFT-predicted parameters match experimental NMR data, the conformational model is validated.
Step 1: In Silico Conformational Search & Optimization (DFT)
-
Execute a Monte Carlo conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate an initial structural ensemble of the substituted azepane.
-
Cluster conformers within a 5 kcal/mol window.
-
Perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d,p)) combined with a Polarizable Continuum Model (PCM) to simulate solvent effects.
-
Calculate theoretical vicinal coupling constants (
) for the lowest-energy conformers.
Step 2: Solution-State NMR Acquisition
-
Prepare a 10–20 mM sample of the azepane derivative in a deuterated solvent (e.g., CDCl
). -
Acquire high-resolution 1D
H, 1D C, COSY, HSQC, and NOESY spectra. -
Causality Check: Extract the experimental
values via spin simulation. According to the Karplus equation,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> is directly proportional to the dihedral angle. Axial-axial protons yield large couplings (8–12 Hz), while equatorial-equatorial or axial-equatorial protons yield small couplings (2–5 Hz).
Step 3: Solid-State X-ray Crystallography
-
Grow single crystals via slow solvent evaporation (e.g., from an acetonitrile/water mixture).
-
Mount the crystal on a diffractometer and collect data at 100 K to suppress thermal motion.
-
Solve the structure to obtain absolute dihedral angles and confirm relative stereochemistry[3],[9].
Step 4: Data Synthesis and Boltzmann Population Analysis
-
Compare the experimental NMR
values against the DFT-calculated values. -
If the molecule is highly biased (e.g., via cooperative fluorohydrin effects), the experimental J-values will closely match the theoretical J-values of the single global minimum. If disordered, the experimental J-values will reflect a Boltzmann-weighted average of the DFT conformer ensemble[4].
Fig 2. Tri-modal experimental and computational workflow for conformer validation.
Quantitative Data Summary
The following table summarizes representative conformational data, demonstrating how specific substitutions impact the energy landscape and diagnostic NMR parameters of azepane rings.
Table 1: Conformational Energy Landscape and Diagnostic Parameters
| Azepane Derivative Type | Dominant Conformer | Relative Energy Barrier ( | Diagnostic | Key Stabilizing Interaction |
| Unsubstituted Azepane | Twist-Chair | ~5–8 kcal/mol (pseudorotation) | Time-averaged | Minimization of transannular strain |
| Tetra-substituted Fluorohydrin | Twist-Chair (Locked) | > 10 kcal/mol | Cooperative C-F hyperconjugation & H-bonding | |
| cis-AAzC ( | 11/9 or 12/10 Helical Fold | N/A (Peptide dependent) | N/A (Determined via CD) | Intramolecular H-bonding |
| N-Benzylated Bicyclic Azepane | Trans-fused Chair-Chair | Rigidified | Steric bulk of N-benzyl group |
Applications in Drug Discovery
The ability to predictably constrain azepanes has direct implications for polypharmacology and target selectivity:
-
Neuropharmacology: By utilizing simple drug scaffolds from generated chemical spaces (e.g., GDB-4c), researchers have discovered chiral bicyclic azepanes that act as highly potent inhibitors of monoamine transporters (NET, DAT) and
-1 receptors. The rigidified architecture ensures high brain penetrance and target specificity[5],[6]. -
Peptidomimetics: Substituting hydrophobic carbocycles with hydrophilic azepane rings in
-amino acids yields peptides with enhanced aqueous solubility. The protonated azepane nitrogen serves as an excellent site for further functionalization without disrupting the peptide's helical propensity, offering a robust platform for designing biologically active foldamers[8],[10].
References
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Bioorganic & Medicinal Chemistry (Nortcliffe & Moody, 2015). URL:[Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry (Carrel et al., 2025). URL:[Link]
-
Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins Australian Journal of Chemistry (Patel & Liu, 2015). URL: [Link]
-
Conformational Analysis of Helical Peptides Incorpor
-Amino Acids Prepared by an Ultrasound-Assisted Method The Journal of Organic Chemistry (Han et al., 2025). URL:[Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Stereoselective Synthesis of (R)-Azepan-4-ol via Ring-Closing Metathesis
Abstract & Strategic Overview
The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Balanol analogues), glycosidase inhibitors, and histamine antagonists. However, the synthesis of enantiopure azepanes, such as (R)-Azepan-4-ol , is historically challenging due to the entropic disfavor of forming medium-sized rings and the difficulty of introducing chirality post-cyclization.
This application note details a robust, scalable protocol for the synthesis of (R)-Azepan-4-ol utilizing Ring-Closing Metathesis (RCM) . Unlike traditional lactamization or ring-expansion routes, RCM allows for the rapid assembly of the 7-membered core from acyclic, chiral pool-derived precursors.
Key Advantages of This Protocol:
-
Chiral Fidelity: Chirality is established prior to cyclization using (R)-epichlorohydrin, eliminating the need for late-stage resolution.
-
Entropic Control: Utilizes conformational pre-organization (via N-protection) and high-dilution strategies to favor intramolecular cyclization over ADMET polymerization.
-
Scalability: Designed with industrial-relevant purification steps to minimize ruthenium contamination.
Retrosynthetic Analysis
The logic of this synthesis relies on disconnecting the C5-C6 bond of the azepane ring (alkene bridge formed by RCM). The target (R)-Azepan-4-ol is accessed via hydrogenation of the unsaturated (R)-2,3,4,7-tetrahydro-1H-azepin-4-ol , which is in turn derived from the acyclic diene precursor (R)-N-allyl-N-(2-hydroxy-4-pentenyl)amine .
Figure 1: Retrosynthetic logic flow from the chiral pool starting material to the target azepane.
Experimental Protocol
Phase 1: Precursor Synthesis (The Chiral Anchor)
Objective: Synthesize (R)-tert-butyl allyl(2-hydroxy-4-pentenyl)carbamate . Rationale: The chirality is installed by opening (R)-epichlorohydrin with a vinyl nucleophile. The resulting chlorohydrin is then coupled with allylamine. N-Boc protection is critical ; free amines poison ruthenium catalysts, while the Boc group's "rotamer effect" helps pre-organize the molecule for cyclization.
Step 1.1: Ring Opening
-
Setup: Flame-dry a 500 mL 3-neck flask under Ar.
-
Reagents: Charge CuI (0.1 equiv) and dry THF (0.5 M). Cool to -40°C.
-
Addition: Add Vinylmagnesium bromide (1.1 equiv) dropwise. Stir for 20 min.
-
Epoxide Addition: Add (R)-Epichlorohydrin (1.0 equiv) dropwise.
-
Reaction: Allow to warm to -20°C and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl. Extract with Et2O.
-
Product: (R)-1-chloro-4-penten-2-ol. (Verify by NMR:
5.8 ppm for internal alkene).
Step 1.2: Amine Coupling & Protection
-
Displacement: Dissolve chlorohydrin in neat Allylamine (5 equiv) and reflux for 12 h. (Excess allylamine acts as solvent and base).
-
Evaporation: Remove excess allylamine under reduced pressure.
-
Protection: Redissolve crude secondary amine in DCM. Add Et3N (2.0 equiv) and Boc2O (1.1 equiv). Stir at RT for 6 h.
-
Purification: Silica gel chromatography (Hex/EtOAc 8:2).
-
Yield Check: Target >75% over 2 steps.
Phase 2: Ring-Closing Metathesis (The Critical Step)
Objective: Cyclize the diene to form the 7-membered ring. Critical Parameter - Dilution: This reaction must be run at high dilution (0.005 M) to prevent intermolecular dimerization.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv | Conc.[1] | Role |
| Diene Precursor | ~241.3 | 1.0 | 0.005 M | Substrate |
| Grubbs II Catalyst | 848.97 | 0.05 (5 mol%) | - | Catalyst |
| Dichloromethane (DCM) | - | - | Solvent | Medium (Degassed) |
| Ti(OiPr)4 (Optional) | 284.22 | 0.3 | - | Lewis Acid Additive* |
*Note: Titanium isopropoxide is added only if the hydroxyl group is unprotected, to prevent oxygen chelation to Ru. With N-Boc and secondary -OH, it is often not strictly necessary but can improve yield.
Protocol
-
Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Oxygen is a catalyst poison.
-
Dissolution: Dissolve the Diene Precursor in the degassed DCM to a final concentration of 0.005 M (e.g., 1 mmol in 200 mL).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in one portion as a solid or dissolved in a minimal amount of DCM.
-
Reflux: Fit with a reflux condenser and heat to 40°C (reflux) for 12–24 hours under Ar flow.
-
Why Reflux? 7-membered rings have higher ring strain than 5/6-membered rings; thermal energy is required to overcome the activation barrier.
-
Monitoring: Monitor by TLC (stain with KMnO4). The product (cyclic alkene) usually runs lower than the acyclic diene.
-
-
Quenching: Cool to RT. Add DMSO (50 equiv relative to catalyst) or activated carbon to sequester the Ruthenium. Stir open to air for 2 hours.
-
Filtration: Filter through a pad of Celite/Silica to remove Ru residues.
-
Concentration: Evaporate solvent carefully (product may be volatile).
Phase 3: Hydrogenation & Deprotection
Objective: Reduce the alkene and remove the Boc group to yield (R)-Azepan-4-ol.
-
Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter.
-
Deprotection: Dissolve the saturated N-Boc-azepanol in DCM/TFA (4:1) . Stir for 1 hour.
-
Free Basing: Concentrate TFA. Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) or treat with NaOMe to obtain the free amine.
-
Final Isolation: Kugelrohr distillation or recrystallization (as HCl salt).
Workflow Visualization
The following diagram illustrates the critical reaction setup and purification logic for the RCM step.
Figure 2: Operational workflow for the Ring-Closing Metathesis step, highlighting critical decision points.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst death (O2 poisoning) or Ethylene inhibition. | Ensure rigorous degassing. Use an argon purge (open system with bubbler) to sweep away ethylene gas. Add a second portion of catalyst (2 mol%). |
| Dimerization (Oligomers) | Concentration too high. | Dilute reaction to 0.001 M. Add substrate slowly (syringe pump) to the catalyst solution (pseudo-high dilution). |
| Isomerization | Ru-hydride formation. | Add additives like benzoquinone (10 mol%) to prevent double bond migration, though less critical if hydrogenating immediately. |
| No Reaction | Lewis basic Nitrogen poisoning Ru. | Ensure the Nitrogen is fully Boc-protected. If using free amine, convert to HCl salt before RCM. |
References
-
General RCM Mechanism & Scope
- Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
-
Synthesis of Azepanes via RCM (Balanol Analogues)
- Trost, B. M., & Chisholm, J. D. (2000). Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry.
-
Catalyst Selection & Troubleshooting
- Vougioukalakis, G. C., & Grubbs, R. H. (2010).
-
Application of RCM in Drug Discovery
- Nair, V., et al. (2004).
Sources
Application Notes & Protocols: Leveraging (R)-Azepan-4-ol in the Synthesis of Potent and Selective Protein Kinase B (PKB) Inhibitors
Abstract
Protein Kinase B (PKB), also known as Akt, is a pivotal serine/threonine kinase that functions as a central node in signal transduction pathways, governing essential cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PKB/Akt signaling pathway is a frequent event in a multitude of human cancers, making it a highly validated and compelling target for the development of novel anticancer therapeutics.[4] This comprehensive guide elucidates the strategic application of the chiral scaffold, (R)-Azepan-4-ol, in the rational design and synthesis of potent and selective PKB inhibitors. We will delve into the mechanistic underpinnings of PKB signaling, explore the rationale for employing chiral azepane scaffolds, and provide detailed, field-tested protocols for the synthesis and characterization of a representative PKB inhibitor. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.
Introduction: The Critical Role of PKB/Akt in Cellular Signaling and Oncology
The PI3K/PKB/mTOR pathway is a tightly regulated signaling cascade that is frequently overactivated in cancer.[4] Upon activation by upstream signals, such as growth factors, PKB is recruited to the plasma membrane and subsequently phosphorylated, leading to its full activation.[5] Once active, PKB phosphorylates a wide array of downstream substrates, thereby orchestrating a diverse range of cellular responses that are fundamental to tumor development and progression.[2]
The PKB/Akt Signaling Pathway: A Simplified Overview
The activation and downstream effects of PKB are multifaceted and context-dependent. A simplified representation of this critical pathway is depicted below.
Figure 2: A generalized synthetic workflow for the preparation of PKB inhibitors from (R)-Azepan-4-ol.
Detailed Experimental Protocols
Materials and Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents. Purification of intermediates and final products should be performed using column chromatography on silica gel.
Step 1: Synthesis of tert-butyl (R)-4-hydroxyazepane-1-carboxylate (N-Boc-(R)-Azepan-4-ol)
-
To a solution of (R)-Azepan-4-ol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Step 2: Synthesis of tert-butyl (R)-4-((methylsulfonyl)oxy)azepane-1-carboxylate
-
Dissolve N-Boc-(R)-Azepan-4-ol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl (R)-4-(arylamino)azepane-1-carboxylate
-
To a solution of the crude mesylate from Step 2 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M), add the desired aryl amine (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the substituted azepane intermediate.
Step 4: Synthesis of (R)-N-arylazepan-4-amine
-
Dissolve the product from Step 3 (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected secondary amine.
Step 5: Synthesis of N-((R)-1-(substituted benzoyl)azepan-4-yl)-N-arylbenzamide (Final PKB Inhibitor)
-
To a solution of the secondary amine from Step 4 (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF (0.2 M), add a peptide coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq). [6]2. Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the final PKB inhibitor.
Characterization Data
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Calculated Mass | Observed Mass (ESI-MS) | ¹H NMR | Purity (HPLC) |
| N-Boc-(R)-Azepan-4-ol | C₁₁H₂₁NO₃ | 215.29 | 216.15 [M+H]⁺ | Consistent with structure | >95% |
| N-Boc-(R)-Azepan-4-yl mesylate | C₁₂H₂₃NO₅S | 293.38 | 294.13 [M+H]⁺ | Consistent with structure | >90% (crude) |
| Substituted Azepane Intermediate | Varies | Varies | Varies | Consistent with structure | >95% |
| Secondary Amine Intermediate | Varies | Varies | Varies | Consistent with structure | >95% |
| Final PKB Inhibitor | Varies | Varies | Varies | Consistent with desired structure | >98% |
Biological Evaluation and Structure-Activity Relationships
The synthesized compounds should be evaluated for their ability to inhibit PKB kinase activity in biochemical assays. [7][8]Subsequently, promising candidates should be profiled for their cellular activity, including their ability to inhibit the phosphorylation of downstream PKB substrates and their anti-proliferative effects in cancer cell lines. [9] The data obtained from these studies will be instrumental in establishing a robust SAR, which will guide the further optimization of the lead compounds to enhance their potency, selectivity, and drug-like properties.
Conclusion
(R)-Azepan-4-ol is a valuable and versatile chiral building block for the synthesis of novel and selective PKB inhibitors. The synthetic protocols outlined in this application note provide a practical framework for the generation of diverse libraries of azepane-based compounds. The strategic incorporation of this chiral scaffold, coupled with a systematic exploration of SAR, holds significant promise for the discovery of next-generation PKB inhibitors with the potential for clinical development as anticancer agents.
References
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
-
Wikipedia. (2024). Akt/PKB signaling pathway. Retrieved from [Link]
- Dumont, J., & Pécasse, N. (2004). Protein kinase B (PKB/Akt), a key mediator of the PI3K signaling pathway. Cellular Signalling, 16(8), 867-874.
-
Boster Biological Technology. (n.d.). Akt Signaling pathway. Retrieved from [Link]
- Cărăuleanu, A., et al. (2020). The Serine/Threonine Protein Kinase (Akt)/ Protein Kinase B (PkB) Signaling Pathway in Breast Cancer. International Journal of Molecular Sciences, 21(8), 2848.
- Bär, T., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1436-1446.
- Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
-
Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
-
ACS Publications. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Li, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 31(5), 1018.
-
ResearchGate. (n.d.). Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e). Retrieved from [Link]
-
University of Dundee Research Portal. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. Retrieved from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
PubMed. (2006). Discovery of trans-3,4'-bispyridinylethylenes as potent and novel inhibitors of protein kinase B (PKB/Akt) for the treatment of cancer: Synthesis and biological evaluation. Retrieved from [Link]
-
Hyvönen Group @ Biochemistry, Cambridge. (2025). Publications. Retrieved from [Link]
-
PubChem. (n.d.). Azepan-4-ol. Retrieved from [Link]
-
PubMed. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Retrieved from [Link]
-
MDPI. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
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Application Note & Protocols: Strategic Derivatization of (R)-Azepan-4-ol for Structure-Activity Relationship (SAR) Studies
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, known as azepane, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility provide a unique framework for developing novel therapeutics.[2] Unlike flat, aromatic systems, the non-planar nature of the azepane ring allows for the precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets.[3] Consequently, azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, and numerous derivatives have been approved by the FDA for treating a variety of diseases.[4]
This guide focuses on a key chiral building block: (R)-Azepan-4-ol . The presence of a defined stereocenter at the C4 position, along with two distinct points for functionalization—the secondary amine (N-H) and the secondary alcohol (O-H)—makes it an ideal starting point for generating a library of diverse analogs.
The primary objective of this document is to provide a detailed, experience-driven guide for the systematic derivatization of (R)-Azepan-4-ol. These efforts are central to conducting Structure-Activity Relationship (SAR) studies , a cornerstone of medicinal chemistry that links the structural features of molecules to their biological activities.[5] By methodically modifying the core scaffold and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can build a comprehensive understanding of the target's binding requirements, paving the way for rational drug design.[6]
Strategic Overview of Derivatization
The derivatization strategy for (R)-Azepan-4-ol is centered on its two reactive functional groups. Modifications at the nitrogen atom can explore interactions within a target's binding pocket, influence the molecule's basicity (pKa), and modulate its overall physicochemical properties. Alterations at the 4-hydroxyl position can introduce new hydrogen bond donors or acceptors, modify polarity, and serve as a handle for attaching larger fragments.
A critical consideration in this process is chemoselectivity. Direct functionalization of the hydroxyl group can be challenging due to the comparable or higher nucleophilicity of the secondary amine. Therefore, a common and highly effective strategy involves the use of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block the amine's reactivity. This allows for selective modification of the alcohol, after which the protecting group can be cleanly removed.
Caption: Overall derivatization strategy for (R)-Azepan-4-ol.
Part 1: N-Functionalization Protocols
Direct modification of the azepane nitrogen is often the most straightforward approach to begin building a compound library.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method in medicinal chemistry for forming C-N bonds.[7] It proceeds through the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.[8] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the carbonyl starting material, minimizing side reactions.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of (R)-Azepan-4-ol (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 equiv.) and acetic acid (1.1 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| R¹-CHO (Aldehyde) | R² (Substituent) | Product Molecular Weight ( g/mol ) | Expected Yield |
| Benzaldehyde | Benzyl | 205.30 | >85% |
| 4-Fluorobenzaldehyde | 4-Fluorobenzyl | 223.29 | >85% |
| Cyclohexanecarboxaldehyde | Cyclohexylmethyl | 211.35 | >80% |
| Isobutyraldehyde | Isobutyl | 171.28 | >90% |
Protocol 2: N-Acylation and N-Sulfonylation
Introducing amide or sulfonamide functionalities is a classic strategy to probe for hydrogen bond interactions and to modulate polarity and metabolic stability. These reactions typically proceed smoothly by treating the amine with an appropriate acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[10]
Experimental Protocol:
-
Reaction Setup: Dissolve (R)-Azepan-4-ol (1.0 equiv.) in DCM (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Acylating Agent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 2: O-Functionalization via N-Protected Intermediate
To achieve selective modification at the 4-hydroxyl position, the more nucleophilic nitrogen atom must first be protected. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Caption: Workflow for selective O-alkylation of (R)-Azepan-4-ol.
Protocol 3: N-Boc Protection
-
Reaction Setup: Dissolve (R)-Azepan-4-ol (1.0 equiv.) and triethylamine (1.2 equiv.) in DCM (0.2 M).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise at room temperature.
-
Reaction: Stir for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc-(R)-Azepan-4-ol is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 4: O-Alkylation of N-Boc-(R)-Azepan-4-ol
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. It involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Sodium hydride (NaH) is a common and effective base for this transformation.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-(R)-Azepan-4-ol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours until completion as monitored by LC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 5: O-Acylation of N-Boc-(R)-Azepan-4-ol
Ester formation is readily achieved by reacting the N-protected alcohol with an acylating agent. 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-(R)-Azepan-4-ol (1.0 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in DCM (0.1 M).
-
Reagent Addition: Add the acyl chloride or anhydride (1.2 equiv.) dropwise at room temperature.
-
Reaction & Workup: Stir for 2-12 hours. The workup and purification are similar to Protocol 2 (N-Acylation).
Protocol 6: N-Boc Deprotection
The final step to reveal the free amine of the O-functionalized derivatives is the removal of the Boc group using strong acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the N-Boc protected azepane derivative (1.0 equiv.) in DCM or 1,4-dioxane (0.1 M).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA, 10-20 equiv.) or a solution of HCl in dioxane (e.g., 4M, 5-10 equiv.).
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by LC-MS.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If HCl was used, the hydrochloride salt is obtained directly. The free base can be obtained by neutralization with a suitable base.
Part 3: Characterization and SAR Data Collation
Characterization: The successful synthesis of each new derivative must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the successful addition of the new substituent. 2D NMR techniques like HSQC and HMBC can be used to resolve any structural ambiguities, such as distinguishing between N- and O-alkylation.[11]
-
Mass Spectrometry (MS): LC-MS is used for reaction monitoring and to confirm the molecular weight of the final product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for use in biological assays.
SAR Table Construction: Once a library of derivatives is synthesized and characterized, their biological activity is determined through in vitro or in vivo assays. The data should be organized into a comprehensive SAR table to facilitate analysis.[5]
| Compound ID | Modification Point | R Group | MW ( g/mol ) | LogP (calc.) | Biological Activity (e.g., IC₅₀, µM) |
| Parent | - | H | 115.17 | -0.25 | >100 |
| 1a | N-Alkylation | Benzyl | 205.30 | 1.85 | 15.2 |
| 1b | N-Alkylation | 4-F-Benzyl | 223.29 | 2.03 | 8.7 |
| 2a | N-Acylation | Benzoyl | 219.28 | 0.98 | 45.1 |
| 3a | O-Alkylation | Benzyl | 205.30 | 1.85 | 22.5 |
| ... | ... | ... | ... | ... | ... |
By analyzing trends in such a table, researchers can deduce which modifications lead to improved activity. For example, a comparison of 1a and 1b might suggest that an electron-withdrawing group on the benzyl ring is favorable for potency. This iterative process of design, synthesis, and testing is the engine of lead optimization in drug discovery.
References
-
Zha, G. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]
-
Carreira, E. M. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
Moody, C. J. et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-5. Available at: [Link]
-
ResearchGate (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Available at: [Link]
-
Carreira, E. M. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic & Biomolecular Chemistry (n.d.). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Available at: [Link]
-
Zha, G. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thieme (n.d.). Acylation of Alcohols and Amines. Available at: [Link]
-
ResearchGate (n.d.). Intramolecular reductive aminations for the formation of azepanes. Available at: [Link]
-
Donohoe, T. J. et al. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 15(16), 4190-4193. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of azepane derivatives 4 by a sequence of asymmetric.... Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Ester synthesis by acylation. Available at: [Link]
-
MDPI (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 329. Available at: [Link]
-
Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]
-
Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
-
ScienceDirect (2026). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Available at: [Link]
-
PubChem (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Available at: [Link]
-
MDPI (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(7), 614. Available at: [Link]
-
MDPI (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules. Available at: [Link]
-
LaPlante, S. R. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. Available at: [Link]
-
Royal Society of Chemistry (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(84), 53531-53565. Available at: [Link]
-
Swinney, D. C. et al. (2012). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry Letters, 22(24), 7534-7539. Available at: [Link]
-
Caribbean Journal of Sciences and Technology (n.d.). Zn(OAc)2.2H2O-Catalyzed C3-alkylation and O-alkylation of 4-Hydroxycoumarin derivatives. Available at: [Link]
-
ResearchGate (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available at: [Link]
-
Journal of Advance and Future Research (2025). Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization. Available at: [Link]
-
Organic Syntheses (2018). Preparation of (S)-N-Boc-5-oxaproline. Available at: [Link]
-
Southwest Research Institute (n.d.). Medicinal Chemistry Services. Available at: [Link]
-
Morrison, C. et al. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 11(2), 185-195. Available at: [Link]
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Use of (R)-Azepan-4-ol in the development of anti-cancer therapeutic agents
Application Note: Utilizing (R)-Azepan-4-ol Scaffolds for Next-Generation Kinase Inhibitor Development
Executive Summary: Escaping "Flatland" in Oncology
The development of anti-cancer therapeutics has historically relied on flat, aromatic heterocycles (e.g., pyridines, quinazolines) to target the ATP-binding pockets of kinases. However, this "flat" chemical space often suffers from poor solubility, metabolic liability, and limited selectivity.
(R)-Azepan-4-ol (CAS: 223399-16-6) represents a high-value "privileged scaffold" that addresses these limitations. As a chiral, seven-membered ring, it introduces critical three-dimensional (3D) complexity into drug candidates.[1] This guide details the application of (R)-Azepan-4-ol as a bioisostere for the sugar or linker moieties in AGC kinase inhibitors (e.g., PKA, PKB/Akt) and its utility in PROTAC linker design.
Key Advantages:
-
Vector Control: The 7-membered ring adopts a twisted chair/boat conformation, projecting substituents into unique vectors inaccessible to piperidines or pyrrolidines.
-
Solubility: The aliphatic amine and hydroxyl group significantly lower logP compared to aromatic linkers.
-
Selectivity: The specific (R)-stereochemistry allows for precise targeting of chiral pockets in enzymes like Protein Kinase B (Akt) and PARP-1 .
Scientific Rationale & Case Study
Target Class: AGC Kinases (PKB/Akt)
The PI3K/Akt/mTOR pathway is dysregulated in >50% of human malignancies. Early inhibitors derived from the natural product Balanol showed potent inhibition of PKA and PKB but suffered from plasma instability due to a labile ester linkage.
Application Strategy: Researchers utilize (R)-Azepan-4-ol to replace the unstable ester linkage of Balanol-like leads. The azepane ring mimics the spatial arrangement of the original hexahydroazepine moiety but offers a handle (the C4-hydroxyl) for ether or amine linkages, which are metabolically stable.
Mechanism of Action:
-
Hinge Binding: The N-terminus of the azepane is functionalized with a heteroaryl group (e.g., isoquinoline) to bind the kinase hinge region.
-
Ribose Pocket Interaction: The C4-hydroxyl group (or its derivative) interacts with the ribose-binding pocket or the solvent-exposed front, depending on the substitution pattern.
-
Chiral Discrimination: The (R)-enantiomer specifically orients the C4-substituent to avoid steric clash with the Gatekeeper residue (e.g., Met, Thr), enhancing selectivity over other kinases.
Pathway Visualization (PI3K/Akt Signaling)
Figure 1: The PI3K/Akt pathway.[2] (R)-Azepan-4-ol derivatives target Akt, preventing mTOR activation and restoring apoptosis in cancer cells.
Experimental Protocols
Protocol A: Chemical Functionalization of (R)-Azepan-4-ol
Objective: To synthesize a stable kinase inhibitor intermediate via N-protection and O-arylation (Mitsunobu Reaction).
Materials:
-
(R)-Azepan-4-ol (CAS: 223399-16-6, >98% ee)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
4-Hydroxy-isoquinoline (Model Hinge Binder)
-
Solvents: DCM, THF (anhydrous)
Step-by-Step Methodology:
-
N-Protection (Boc-Group Installation):
-
Dissolve (R)-Azepan-4-ol (1.0 eq) in DCM (0.2 M).
-
Add Triethylamine (1.5 eq) followed by Boc2O (1.1 eq) at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of free amine.
-
Yield Expectation: >90% of tert-butyl (R)-4-hydroxyazepane-1-carboxylate.
-
-
O-Arylation (Mitsunobu Coupling):
-
Note: The Mitsunobu reaction inverts stereochemistry. To retain (R)-configuration in the final product, start with (S)-Azepan-4-ol OR proceed with (R) and anticipate (S) product, depending on SAR requirements. For this protocol, we assume inversion is acceptable or desired.
-
Dissolve N-Boc-azepan-4-ol (1.0 eq), 4-Hydroxy-isoquinoline (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF under Nitrogen.
-
Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 mins.
-
Stir at RT for 12-16 hours.
-
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group.
-
Isolate the amine salt for the final coupling step (e.g., amide coupling to a "tail" moiety).
-
Protocol B: Chiral Purity Analysis (Quality Control)
Objective: Validate the enantiomeric excess (ee%) of the starting material or final product.
Method: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol (with 0.1% Diethylamine) |
| Gradient | Isocratic (e.g., 80:20) or Gradient 5-40% MeOH |
| Flow Rate | 3.0 mL/min (SFC) or 1.0 mL/min (HPLC) |
| Detection | UV at 210 nm and 254 nm |
| Acceptance Criteria | ee > 98.0% for clinical candidates |
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Measure the IC50 of the Azepane-derivative against Akt1/2.
-
Preparation: Prepare 3x enzyme solution (Akt1), 3x substrate/ATP mix, and 3x compound dilutions in kinase buffer.
-
Reaction:
-
Add 2 µL compound solution to 384-well plate.
-
Add 2 µL enzyme solution. Incubate 10 mins at RT.
-
Add 2 µL Substrate/ATP mix to initiate.
-
Incubate for 60 mins at RT.
-
-
Detection:
-
Add 6 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Workflow Visualization
Figure 2: Integrated workflow for developing Azepane-based kinase inhibitors.
Data Summary: Azepane vs. Traditional Scaffolds
| Feature | (R)-Azepan-4-ol | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Conformation | Flexible Twist-Chair | Chair (Rigid) | Envelope |
| Chirality | Yes (C4) | Achiral (usually) | Yes (C3) |
| Solubility (logP) | High (Lower logP) | Moderate | High |
| Metabolic Stability | High (Ring expansion reduces oxidation) | Moderate (prone to oxidation) | Moderate |
| Primary Use | Scaffold Hopping, 3D-Vectoring | Generic Linker | Compact Linker |
References
-
BenchChem. "Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols." BenchChem Application Library. Link
-
Singh, S., et al. (2016).[3][4] "Recent advances in anticancer chemotherapeutics based upon azepine scaffold."[3][4][5] Anti-Cancer Agents in Medicinal Chemistry, 16(5), 539-557.[3] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5149746, Azepan-4-ol." PubChem. Link
- Lampe, J. W., et al. (2002). "Structure-based design of novel azepane inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry.
-
Chem-Impex. "Azepan-4-ol Product Application Note." Chem-Impex International. Link
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Application Note: Biocatalytic Synthesis of Chiral Azepane-4-amines Using Imine Reductase
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Significance of Chiral Azepanes
The seven-membered azepane heterocyclic scaffold is a privileged structure in modern medicinal chemistry.[1][2] Molecules incorporating this ring system are integral to numerous natural products and approved pharmaceutical agents, demonstrating a wide range of biological activities.[1][2] Azepane derivatives have been identified as potent glycosidase inhibitors, protein kinase C inhibitors, and candidates for treating viral infections, diabetes, and cancer.[1] Specifically, chiral azepane-4-amines represent a critical class of building blocks, where the stereochemistry at the C4 position is crucial for target engagement and pharmacological effect. The precise installation of this stereocenter is a significant synthetic challenge.[3]
Traditional chemical methods for synthesizing such chiral amines often involve multi-step sequences, harsh reaction conditions, or expensive chiral auxiliaries and transition-metal catalysts.[4][5] Biocatalysis, particularly using imine reductases (IREDs), has emerged as a powerful, sustainable, and highly selective alternative for the asymmetric synthesis of these valuable intermediates.[6][7] IREDs can catalyze the reduction of prochiral imines to optically active amines with high enantioselectivity, often achieving theoretical yields of 100%.[6] This application note provides a comprehensive guide to the synthesis of chiral azepane-4-amines via the reductive amination of an azepane ketone, leveraging the efficiency and selectivity of imine reductases.
Scientific Principle: Imine Reductase-Catalyzed Reductive Amination
Imine reductases (IREDs), also known as reductive aminases (RedAms), are a class of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of a carbon-nitrogen double bond (imine).[8][9] The overall transformation detailed in this guide is a reductive amination, a cornerstone reaction in pharmaceutical synthesis.[8] In this process, a ketone (N-Boc-4-oxo-azepane) and an amine react in situ to form a prochiral imine intermediate, which is then stereoselectively reduced by the IRED to yield the chiral amine product.[8][10]
The key advantages of this biocatalytic approach include:
-
High Stereoselectivity: IREDs possess exquisitely shaped active sites that precisely orient the imine substrate, allowing for the transfer of a hydride from the NADPH cofactor to one specific face of the imine, resulting in high enantiomeric excess (ee).[9][11] Panels of enantiocomplementary IREDs are available, enabling access to either the (R)- or (S)-enantiomer of the target amine.[1][12]
-
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffer systems at or near ambient temperature and pressure, avoiding the need for extreme temperatures, pressures, or toxic reagents, aligning with the principles of green chemistry.[6]
-
Cofactor Recycling: The reaction is dependent on the expensive nicotinamide cofactor, NADPH.[8] To make the process economically viable, an in situ cofactor recycling system is essential. A common and highly effective method pairs the IRED with a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to gluconolactone, simultaneously regenerating the active NADPH from NADP+.[8][10][13]
The general mechanism involves the binding of the imine and NADPH within the enzyme's active site. A key acidic residue, such as a tyrosine or an aspartate, protonates the imine nitrogen, activating it for reduction.[14] Subsequently, a hydride is transferred from the C4 position of the NADPH cofactor to the imine carbon, establishing the new stereocenter.[14][15]
Detailed Experimental Protocols
This section outlines a validated protocol for the synthesis of chiral N-alkyl-azepane-4-amines. The protocol is divided into three main stages: IRED screening, a preparative scale synthesis, and product analysis.
Protocol 1: Screening of Imine Reductase Panel
Rationale: The substrate scope and stereoselectivity of IREDs can be highly specific.[16][17] Therefore, the initial and most critical step is to screen a diverse panel of IREDs to identify the optimal biocatalyst that provides both high conversion and high enantioselectivity for the desired transformation.
Materials:
-
N-Boc-4-oxo-azepane (Substrate)
-
Amine of choice (e.g., methylamine, ethylamine)
-
IRED screening kit (containing multiple lyophilized IRED enzymes)
-
Glucose Dehydrogenase (GDH)
-
NADP+ sodium salt
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Analytical balance, pH meter, micropipettes
Procedure:
-
Prepare Stock Solutions:
-
Substrate Stock: Dissolve N-Boc-4-oxo-azepane in DMSO to a final concentration of 500 mM.
-
Amine Stock: Prepare a 1 M aqueous solution of the desired amine (e.g., methylamine hydrochloride), adjusting the pH to match the reaction buffer with NaOH.
-
Cofactor Stock: Dissolve NADP+ in buffer to a concentration of 20 mM.
-
Glucose Stock: Dissolve D-glucose in buffer to a concentration of 1 M.
-
-
Reaction Setup (per well):
-
In each well of a 96-well plate, add the following components to a final volume of 200 µL:
-
150 µL Potassium phosphate buffer (100 mM, pH 8.0)
-
10 µL Amine stock (Final conc: 50 mM)
-
2 µL NADP+ stock (Final conc: 0.2 mM)
-
10 µL Glucose stock (Final conc: 50 mM)
-
2 µL Substrate stock (Final conc: 5 mM, 1% v/v DMSO)
-
~1-2 mg of lyophilized IRED powder or cell-free extract.
-
~0.5 mg of lyophilized GDH powder.
-
-
-
Initiate and Incubate:
-
Seal the plate securely.
-
Incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
-
Reaction Quench and Sample Preparation:
-
Add 200 µL of ethyl acetate to each well.
-
Mix vigorously for 5 minutes to extract the product.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer to a new plate for analysis.
-
-
Analysis:
-
Analyze the organic extract by GC or LC-MS to determine the percent conversion of the starting ketone.
-
For promising candidates (high conversion), perform chiral HPLC or GC analysis to determine the enantiomeric excess (% ee) of the product amine.
-
Protocol 2: Preparative Scale Synthesis
Rationale: Once an optimal IRED is identified, the reaction can be scaled up to produce a larger quantity of the chiral amine. A fed-batch approach for the substrate can mitigate potential substrate inhibition and improve the overall yield and volumetric productivity.[18]
Materials:
-
Selected IRED (lyophilized powder or cell-free extract)
-
N-Boc-4-oxo-azepane
-
Selected Amine
-
GDH, NADP+, D-Glucose
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Jacketed glass reactor with overhead stirrer and pH/temperature probes
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactor Setup:
-
To a 100 mL jacketed reactor, add 40 mL of potassium phosphate buffer.
-
Add D-Glucose (to 1.2 M eq.), NADP+ (to 1 mM), and the selected amine (to 1.1 M eq.).
-
Dissolve the IRED (e.g., 50 mg) and GDH (e.g., 25 mg) in the buffer.
-
Set the temperature to 30°C and stirring to 200 rpm.
-
-
Substrate Addition:
-
Dissolve N-Boc-4-oxo-azepane (e.g., 1.0 g, 1.0 M eq.) in a minimal amount of DMSO or add directly as a solid if solubility permits.
-
Add the substrate to the reactor to initiate the reaction. For higher concentrations, a fed-batch strategy is recommended.[18]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours.
-
Quench the aliquot with an equal volume of acetonitrile, centrifuge, and analyze the supernatant by HPLC for substrate consumption.
-
The reaction is typically complete within 16-24 hours.
-
-
Work-up and Purification:
-
Once the reaction reaches completion (>98% conversion), transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
-
Protocol 3: Chiral Analysis
Rationale: Verifying the stereochemical purity of the final product is paramount. This is achieved using chromatography with a chiral stationary phase (CSP), which differentially interacts with the two enantiomers, allowing for their separation and quantification.[19][20][21]
Materials:
-
Purified azepane-4-amine product
-
HPLC or GC system with a suitable detector (e.g., UV or FID)
-
Chiral column (e.g., polysaccharide-based CSP like Chiralpak® or Chiralcel® series)[19]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine, DEA) for HPLC mobile phase to improve peak shape.
Procedure (Example for Chiral HPLC):
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in 1 mL of the mobile phase.
-
Method Development:
-
Select a suitable chiral column based on literature precedent or column screening.
-
Start with a standard mobile phase, such as 90:10 (v/v) hexane:isopropanol with 0.1% DEA.
-
Inject the sample and monitor the separation of enantiomers.
-
Optimize the mobile phase composition (ratio of polar to non-polar solvents) to achieve baseline separation (Resolution > 1.5).
-
-
Quantification:
-
Once an optimal method is established, integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Case Study & Data Presentation
An engineered imine reductase, identified as a triple-mutant I149Y/L200H/W234K, was specifically developed for the asymmetric synthesis of (S)-azepane-4-amines.[3] The following table summarizes the performance of this engineered biocatalyst in the reductive amination of N-Boc-4-oxo-azepane with various primary amines.
Table 1: Performance of Engineered IRED in the Synthesis of Chiral Azepane-4-amines [3]
| Entry | Amine Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) | Configuration |
| 1 | Methylamine | N-Methyl-azepan-4-amine | >99 | >99 | S |
| 2 | Ethylamine | N-Ethyl-azepan-4-amine | >99 | >99 | S |
| 3 | Propylamine | N-Propyl-azepan-4-amine | >99 | >99 | S |
| 4 | Isopropylamine | N-Isopropyl-azepan-4-amine | 95 | >99 | S |
| 5 | Benzylamine | N-Benzyl-azepan-4-amine | 92 | >99 | S |
Reaction Conditions: 10 mM N-Boc-4-oxo-azepane, 50 mM amine, 1 mg/mL engineered IRED, 1 mM NADP+, 1.1 eq. glucose, 0.5 mg/mL GDH, in 100 mM phosphate buffer (pH 8.0) at 35°C for 24 h.
The data clearly demonstrates the high efficacy and excellent stereocontrol of the engineered IRED across a range of amine substrates, consistently producing the (S)-enantiomer with outstanding enantiomeric excess.[3]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive IRED or GDH. 2. Cofactor (NADP+) degradation. 3. Substrate/product inhibition.[17] 4. Incorrect pH or temperature. | 1. Use fresh enzyme preparations. Test each enzyme's activity separately. 2. Prepare cofactor solutions fresh. 3. Lower the initial substrate concentration and use a fed-batch approach.[18] 4. Verify pH of the buffer and incubator temperature. |
| Low Enantioselectivity (% ee) | 1. Sub-optimal IRED choice. 2. Racemization of product under reaction conditions. | 1. Screen a wider and more diverse panel of IREDs. 2. Check product stability at the reaction pH and temperature over 24h. If unstable, reduce reaction time. |
| Stalled Reaction | 1. Depletion of glucose. 2. Enzyme instability over time.[18] 3. pH drift due to gluconic acid formation. | 1. Ensure a sufficient excess of glucose is used (e.g., 1.2-1.5 equivalents). 2. Consider enzyme immobilization or using a more stable engineered variant. 3. Use a stronger buffer or a pH stat system to maintain optimal pH. |
| Poor Peak Shape in Chiral HPLC | 1. Interaction of the amine with silanol groups on the stationary phase. | 1. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase. |
Conclusion
The use of imine reductases for the synthesis of chiral azepane-4-amines offers a highly efficient, selective, and sustainable route to these pharmaceutically important building blocks. By following a systematic approach of enzyme screening, reaction optimization, and careful analysis, researchers can readily access enantiopure azepanes that are challenging to produce via conventional chemistry. The protocols and insights provided herein serve as a robust starting point for scientists in drug discovery and development to implement this powerful biocatalytic technology in their synthetic programs.
References
-
France, S. P., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link][1]
-
France, S. P., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. PubMed. Available at: [Link][22]
-
Roiban, G.-D., et al. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link][8]
-
Lv, Y., et al. (2023). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Chemical Science. Available at: [Link][9]
-
University of York. (n.d.). Imine Reductases/Amine Dehydrogenases. University of York Biocatalysis Pages. Available at: [Link][10]
-
Lv, Y., et al. (2023). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. RSC Publishing. Available at: [Link][11]
-
Aleku, G. A. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. The University of Manchester Research Explorer. Available at: [Link][23]
-
Zhu, D., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link][12]
-
Grogan, G. (2026). Imine Reductases: Biochemistry, Engineering and Application. GtR. Available at: [Link][6]
-
Various Authors. (2024). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. Request PDF on ResearchGate. Available at: [Link][7]
-
Koppireddi, S. R., et al. (2025). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. Available at: [Link][13]
-
Rathi, E., et al. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link][24]
-
Heath, R. S., et al. (n.d.). Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ChemRxiv. Available at: [Link][25]
-
Zhang, W., et al. (2026). Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides. ACS Catalysis. Available at: [Link][15]
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central. Available at: [Link][26]
-
Wetzl, D., et al. (2024). Expanding the repertoire of imine reductases by mining divergent biosynthetic pathways for promiscuous reactivity. Cell Catalysis. Available at: [Link][16]
-
Rathi, E., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link][2]
-
Various Authors. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF on ResearchGate. Available at: [Link][19]
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link][27]
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Available at: [Link][18]
-
Zhu, F., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link][3]
-
Di Iaconi, C., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link][20]
-
Kurakin, S., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link][4]
-
Contente, M. L., et al. (2025). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. UniTo. Available at: [Link][28]
-
Schober, M., et al. (n.d.). Systematic Evaluation of Imine-Reducing Enzymes: Common Principles in Imine Reductases, β-Hydroxy Acid Dehydrogenases, and Short-Chain Dehydrogenases. PubMed Central. Available at: [Link][14]
-
Rowles, H. T., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. The University of Manchester. Available at: [Link][17]
-
Various Authors. (n.d.). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. Available at: [Link][5]
-
Aboul-Enein, H. Y., & Ali, I. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link][21]
-
Mitsukura, K., et al. (2010). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry. Available at: [Link][29]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. GtR [gtr.ukri.org]
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- 9. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imine Reductases/Amine Dehydrogenases - Wordpress [reagents.acsgcipr.org]
- 11. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Systematic Evaluation of Imine‐Reducing Enzymes: Common Principles in Imine Reductases, β‐Hydroxy Acid Dehydrogenases, and Short‐Chain Dehydrogenases/ Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the repertoire of imine reductases by mining divergent biosynthetic pathways for promiscuous reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 21. d-nb.info [d-nb.info]
- 22. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
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- 28. iris.unito.it [iris.unito.it]
- 29. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
HPLC Purification of Azepane Derivatives: Strategies for Basic Amines
Abstract
Azepane (hexamethyleneimine) derivatives represent a critical scaffold in medicinal chemistry, serving as core structures for antihistamines (e.g., Azelastine), opioids, and kinase inhibitors. However, the purification of these seven-membered cyclic amines presents distinct chromatographic challenges due to their high basicity (pKa ~10–11) and conformational flexibility. This application note details a robust, scalable HPLC purification protocol designed to overcome common issues such as peak tailing and column overloading. By leveraging high-pH stable hybrid silica stationary phases and volatile buffer systems, this guide provides a self-validating workflow for isolating high-purity azepane therapeutics.
Physicochemical Context & Chromatographic Challenges
The Basicity Problem
Azepane derivatives typically possess a secondary or tertiary amine within the seven-membered ring. With a pKa often exceeding 10, these moieties exist almost exclusively as protonated cations (
-
Mechanism of Failure: Protonated amines interact electrostatically with residual anionic silanol groups (
) on the silica backbone of HPLC columns. This secondary interaction leads to severe peak tailing, retention time shifts, and poor resolution. -
The Solution: We must either suppress the ionization of the silanols (low pH < 2.5) or suppress the ionization of the azepane amine (high pH > 10).
Solubility vs. Loadability
-
Low pH: The ionized azepane is highly soluble in aqueous mobile phases, preventing precipitation during injection. However, ionized molecules repel each other, reducing the effective saturation capacity of the stationary phase (lower loading).
-
High pH: The neutral azepane has significantly higher loading capacity on C18 phases, allowing for more mass per injection in preparative workflows.
Method Development Strategy
Column Selection
Standard silica C18 columns are unsuitable for high-pH purification due to silica dissolution. For azepane derivatives, Hybrid Particle Technology (HPT) or Polymer-coated Silica columns are mandatory.
-
Recommended: Waters XBridge C18, Agilent Poroshell HPH, or Phenomenex Gemini NX.
-
Why: These columns withstand pH 1–12, allowing the flexibility to switch between acidic and basic mobile phases without degradation.
Mobile Phase Systems
For preparative isolation, non-volatile buffers (phosphates) must be avoided.[1]
| Parameter | System A: High pH (Preferred) | System B: Low pH (Alternative) |
| Target Analyte State | Neutral (Free base) | Cationic (Protonated) |
| Aqueous Buffer (A) | 10 mM Ammonium Bicarbonate (pH 10) | 0.1% Formic Acid or 0.1% TFA in Water |
| Organic Modifier (B) | Acetonitrile (100%) | Acetonitrile + 0.1% Acid |
| Primary Benefit | Superior peak shape; High loading capacity. | High solubility; MS sensitivity (Formic). |
| Risk | Sample precipitation if not dissolved in organic. | Silanol interaction (Tailing) unless TFA is used. |
Expert Insight: Start with System A (High pH) . The neutralization of the azepane ring eliminates silanol interactions, resulting in sharp, symmetrical peaks that are easier to fractionate. Use System B only if the compound is unstable at high pH.
Detailed Experimental Protocol
Sample Preparation
-
Dissolution: Dissolve crude azepane derivative in DMSO or Methanol at 50–100 mg/mL.
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates.
-
Safety Check: If using High pH mobile phase, ensure the sample does not precipitate when mixed 1:1 with the starting mobile phase (e.g., 5% Acetonitrile / 95% Ammonium Bicarbonate).
Analytical Scout Run (Gradient Screening)
Before committing valuable crude material to a prep column, perform a scout run on an analytical dimension (4.6 x 100 mm) of the same stationary phase chemistry.
-
Injection: 5–10 µL
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
Self-Validation Step: Calculate the elution %B (
Preparative Scale-Up
Upscale the method to a 19 x 150 mm or 30 x 150 mm column.
-
Flow Rate Calculation:
-
Example: Scaling 4.6 mm to 19 mm column
Flow increases ~17x (from 1 mL/min to 17 mL/min).
-
-
Loading: Inject 500 µL – 2 mL depending on column size.
-
Collection Trigger: Set UV threshold to collect peaks > 15 mAU (analytical scale equivalent) or use Mass-Directed Auto-Purification (MDAP) triggering on
.
Visualization of Workflows
Decision Matrix for Buffer Selection
The following diagram illustrates the logical decision process for selecting the optimal mobile phase based on compound properties.
Caption: Decision tree for selecting mobile phase pH based on stability, solubility, and detection mode.
Purification Workflow & Validation
This diagram outlines the step-by-step execution from crude sample to pure isolate.
Caption: End-to-end workflow for the isolation of azepane derivatives using focused gradients.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overloading (Volume or Mass). | Reduce injection volume; Switch to High pH buffer to increase capacity factor ( |
| Tailing Peaks | Silanol interactions (Low pH). | Switch to High pH (Ammonium Bicarbonate) or add 0.1% TFA (if using Low pH). |
| Recovery < 80% | Adsorption to column frit or precipitation. | Ensure sample solvent matches initial mobile phase strength. Check solubility at pH 10. |
| "Ghost" Peaks | Carryover of sticky amines. | Implement an aggressive needle wash: 50:25:25 MeOH:ACN:IPA + 0.1% Formic Acid. |
References
-
PubChem. (n.d.). Azepane | C6H13N | CID 8119.[5][6] National Institutes of Health (NIH). Retrieved March 2, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Resources. Retrieved March 2, 2026, from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved March 2, 2026, from [Link]
-
Breitenlechner, C., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved March 2, 2026, from [Link]
Sources
- 1. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. scispace.com [scispace.com]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azepane - Wikipedia [en.wikipedia.org]
Experimental Protocol for the Chemoselective N-Alkylation of (R)-Azepan-4-ol
Abstract & Strategic Overview
The N-alkylation of (R )-Azepan-4-ol presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a nucleophilic secondary amine and a secondary alcohol within a conformationally flexible 7-membered ring. While the amine is kinetically more nucleophilic, the thermodynamic stability of the azepane ring and potential transannular interactions can complicate standard protocols.
This guide details two validated pathways to achieve high-fidelity N-alkylation while preserving the C4 chiral center:
-
Method A (Reductive Amination): The "Gold Standard" for introducing primary or secondary alkyl groups. It offers superior chemoselectivity and minimizes over-alkylation.[1][2]
-
Method B (Direct Nucleophilic Substitution): A controlled SN2 protocol for substrates where the corresponding aldehyde is unstable or unavailable.
Core Challenges addressed:
-
Regioselectivity: Preventing O-alkylation of the C4-hydroxyl group.
-
Polyalkylation: Avoiding the formation of quaternary ammonium salts.
-
Stereochemical Integrity: Ensuring the (R)-configuration remains unracemized.
Mechanistic Decision Matrix
Before selecting a protocol, evaluate the alkylating agent using the decision tree below.
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on reagent availability and selectivity requirements.
Method A: Reductive Amination (Preferred)[3]
Rationale: This method relies on the formation of an iminium ion intermediate, which is selectively reduced. Since the hydroxyl group cannot form an imine, O-alkylation is mechanistically precluded.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Substrate: (R)-Azepan-4-ol (1.0 equiv)
-
Electrophile: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1][3]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates or sterically hindered amines.
Step-by-Step Protocol
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with (R)-Azepan-4-ol (1.0 mmol) and anhydrous DCE (10 mL, 0.1 M).
-
Add the aldehyde (1.1 mmol).
-
Optional: If using a ketone, add AcOH (1.0 mmol) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes under N₂ atmosphere.
-
-
Reduction:
-
Cool the mixture to 0 °C (ice bath).
-
Add NaBH(OAc)₃ (1.5 mmol) in three portions over 15 minutes. Note: Portion-wise addition prevents localized exotherms.
-
Remove the ice bath and stir at RT. Monitor by LC-MS or TLC.[1][3]
-
Timeframe: Aldehydes typically complete in 2–4 hours; ketones may require 12–16 hours.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
-
Purification:
-
Flash column chromatography (Silica gel).[4]
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the amine on silica.
-
Method B: Direct Alkylation (SN2)
Rationale: When using alkyl halides, the pKa difference between the secondary amine (~10–11) and the secondary alcohol (~16–17) allows for chemoselective deprotonation/alkylation using a mild base.
Critical Control Point: Avoid strong bases like NaH or reaction temperatures >60°C, as these promote O-alkylation and racemization.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Substrate: (R)-Azepan-4-ol (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.0–1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous) – Preferred over DMF to simplify workup and reduce O-alkylation risk.
Step-by-Step Protocol
-
Setup:
-
Suspend (R)-Azepan-4-ol (1.0 mmol) and K₂CO₃ (2.0 mmol, finely ground) in anhydrous MeCN (10 mL).
-
Stir at RT for 15 minutes to allow surface activation of the base.
-
-
Addition:
-
Cool to 0 °C.
-
Add the Alkyl Halide (1.05 mmol) dropwise via syringe.
-
Note: Strictly limit the alkyl halide to near-stoichiometric amounts to prevent quaternization (over-alkylation).
-
-
Reaction:
-
Allow to warm to RT slowly.
-
Monitor closely by TLC/LC-MS every 2 hours.
-
Stop Condition: Halt reaction when starting material is <5% consumed, even if conversion isn't 100%, to avoid over-alkylation byproducts.
-
-
Workup:
Analytical Validation
Data Summary Table
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Major Impurity | Unreacted Aldehyde / Alcohol | Dialkylated (Quaternary) Amine |
| N vs O Selectivity | Excellent (>99:1) | Good (Variable with temp/base) |
| Typical Yield | 85–95% | 60–75% |
| Rec. Scale | mg to kg | mg to g |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃):
-
Diagnostic Shift: Look for the upfield shift of the protons adjacent to the nitrogen upon alkylation.
-
O-Alkylation Check: If O-alkylation occurs, the proton at C4 (chiral center) will shift downfield significantly (approx. δ 3.5–4.0 ppm depending on R group) compared to the N-alkyl product.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Verification: Compare against racemic standard to confirm enantiomeric excess (ee) >98%.
-
Experimental Workflow Diagram
Figure 2: Generalized experimental workflow for the isolation of N-alkylated azepanes.[3][5]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link
-
BenchChem. (2025).[1][4][3] "Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one." Link
-
Bar-Haim, G., & Kol, M. (2004).[6] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549-3551. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5149746, Azepan-4-ol." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming low yield in intramolecular cyclization for azepane ring formation
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with azepane ring formation. It is structured to provide immediate, actionable solutions based on mechanistic troubleshooting.
Ticket ID: AZP-7M-CYCL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Overcoming Kinetic & Thermodynamic Barriers in 7-Membered N-Heterocycle Formation
Executive Summary: The "Medium-Ring" Problem
If you are seeing low yields (typically <40%) in azepane formation, you are likely fighting the "Medium-Ring Gap." Unlike 5- or 6-membered rings, 7-membered rings suffer from a "perfect storm" of resistance:
-
Entropic Disfavor: The probability of chain ends meeting is significantly lower than for 5/6-membered rings.
-
Enthalpic Strain: Transannular interactions (Pitzer strain) and bond angle deformation create a high-energy transition state.
Your low yield is rarely a reagent quality issue; it is a competition issue. The rate of intermolecular polymerization (
Troubleshooting Guide (Q&A Format)
Category A: Reaction Kinetics & Concentration (The "Dilution" Factor)
Q: I am running my cyclization at 0.1 M, which works for my pyrrolidine analogs. Why is the azepane yielding only dimers? A: 0.1 M is fatal for azepane formation. For 7-membered rings, the effective molarity (EM) is often extremely low (< 0.01 M). At 0.1 M, intermolecular collision is statistically favored over the specific conformational folding required for ring closure.
-
The Fix: You must operate under High Dilution Conditions .
-
Target Concentration:
M to M. -
Pseudo-High Dilution: If a 10 L reactor is not feasible, use Simultaneous Slow Addition . Add both the substrate and the reagent (if applicable) dropwise into a large volume of refluxing solvent over 12–24 hours using a syringe pump. This keeps the instantaneous concentration of the reactive precursor near zero, forcing it to cyclize before it can find another molecule to polymerize with.
-
Q: I tried high dilution, but the reaction is now incredibly slow (3+ days). How do I accelerate it without causing polymerization? A: You are fighting entropy; you need to add an enthalpic driver.
-
The Fix: The Thorpe-Ingold (Gem-Dimethyl) Effect. If your scaffold allows, introduce a gem-dimethyl group or a cyclic acetal on the carbon chain backbone. This reduces the rotational degrees of freedom, statistically forcing the two reactive ends closer together. This can increase the rate of cyclization by factors of
to .
Category B: Ring-Closing Metathesis (RCM) Specifics
Q: I am using Grubbs II catalyst. The starting material disappears, but I see no azepane and no dimer—just a complex mixture. Is the catalyst dying? A: If you have a free amine or a basic nitrogen in your chain, you are likely poisoning the Ruthenium catalyst. Ruthenium alkylidenes are "soft" Lewis acids; basic amines coordinate to the Ru center, forming a stable, inactive 16-electron complex.
-
The Fix 1 (Protection): Convert the amine to a carbamate (Boc or Cbz) or a sulfonamide (Ts). These are non-coordinating.
-
The Fix 2 (In-situ Protonation): If you must keep the amine, add 1.0 equivalent of
-toluenesulfonic acid (PTSA) or HCl (ethereal) to the reaction. The resulting ammonium salt will not coordinate to the catalyst. The RCM proceeds, and you can deprotonate during workup.
Q: I am getting the azepane, but the yield is stuck at 60% and I see an isomer. What is happening? A: You are likely seeing Alkene Isomerization .[1] Ruthenium hydrides (formed from catalyst decomposition) can catalyze the migration of the double bond, shrinking the ring (e.g., to a 6-membered vinyl species) or moving the double bond into conjugation.
Category C: Nucleophilic Cyclization (SN2 / Mitsunobu)
Q: I am trying to close the ring via SN2 displacement of a mesylate, but it stalls. Should I heat it more? A: Heating often promotes elimination (E2) over substitution (SN2) in medium rings.
-
The Fix: Change the solvent and cation.
-
Solvent: Switch to a polar aprotic solvent like DMF or DMSO to strip the cation and maximize nucleophilicity.
-
Template Effect: If possible, use a metal ion that can chelate both the nucleophile and the leaving group chain (e.g., Cesium effect). Use
in DMF. The large Cesium ion ( ) encourages the "wrapping" of the chain around it, bringing the ends together (Template Synthesis).
-
Diagnostic Workflows
Workflow 1: RCM Optimization Logic
Use this decision tree to diagnose RCM failures for azepanes.
Caption: Decision logic for diagnosing Ring-Closing Metathesis failures in azepane synthesis.
Workflow 2: Kinetic vs. Thermodynamic Pathways
Understanding why dilution is non-negotiable for 7-membered rings.
Caption: Kinetic competition between cyclization (1st order) and polymerization (2nd order).
Comparative Methodologies Data
Select the methodology that best fits your substrate's tolerance.
| Methodology | Key Constraint | Typical Yield (Optimized) | Critical Parameter |
| Ring-Closing Metathesis (RCM) | Requires terminal alkenes | 60–85% | Concentration: Must be |
| SN2 Cyclization | Requires leaving group (OTs/OMs) | 40–65% | Template Effect: Use |
| Lactamization | Requires Amino-Acid precursor | 50–75% | Activation: Use HATU/HOAt. Addition: Syringe pump slow addition is mandatory. |
| Ring Expansion | Starts from Piperidine | 70–90% | Regioselectivity: Requires specific substitution patterns (e.g., Schmidt/Beckmann). |
Experimental Protocol: "The Gold Standard" RCM for Azepanes
Objective: Synthesis of N-Boc-azep-4-ene via RCM.
-
Preparation: Dissolve the diene precursor (N,N-diallyl-N-Boc-amine) in degassed Dichloromethane (DCM).
-
Note: Degassing is critical. Oxygen kills the catalyst. Bubble Argon for 15 mins.
-
-
Dilution: Adjust final concentration to 0.002 M .
-
Calculation: For 1 mmol of substrate, use 500 mL of DCM.
-
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).
-
Tip: Dissolve catalyst in a small amount of DCM and add in one portion.
-
-
Reflux: Heat to reflux (40°C) for 2–4 hours.
-
Monitoring: Do not rely solely on TLC. Use NMR to check for the disappearance of terminal alkene protons.
-
-
Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through a pad of Celite/Silica.
References
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2. Royal Society of Chemistry. [Link]
-
Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization. National Institutes of Health (PMC). [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
Sources
Azepane Synthesis Technical Support Center: Catalyst Deactivation Troubleshooting
Welcome to the Azepane Synthesis Technical Support Center. Synthesizing seven-membered saturated nitrogen heterocycles (azepanes) presents significant thermodynamic and kinetic hurdles. Because the entropic penalty for forming a seven-membered ring is high, reactions must be heavily driven by catalysis. However, a primary bottleneck in both Ring-Closing Metathesis (RCM) and catalytic hydrogenation routes is catalyst deactivation .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind catalyst failure, provide self-validating experimental protocols, and offer empirical data to help you sustain catalytic turnover and maximize azepane yields.
Section 1: Ring-Closing Metathesis (RCM) Troubleshooting
Q: My Grubbs II catalyst deactivates rapidly before the azepane ring closes. What is the mechanistic cause, and how do I prevent it?
A: The synthesis of azepanes via RCM often utilizes diene precursors containing an internal nitrogen atom. If this amine is unprotected, it acts as a strong Lewis base and nucleophile. Mechanistic studies demonstrate that primary and secondary amines rapidly degrade ruthenium catalysts through two primary pathways: they either attack the methylidene carbon of the resting state (ejecting the stabilizing phosphine ligand, such as PCy3) or act as Brønsted bases to deprotonate the metallacyclobutane intermediate.
The Solution: You must eliminate the nucleophilicity of the nitrogen. This is achieved either by covalent protection (e.g., N-Boc, N-Ts) or by in situ protonation using acid additives like p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA)[1]. Protonation creates an ammonium salt that cannot coordinate to the ruthenium center, thereby preserving the catalyst's structural integrity[2].
Amine-induced Ru-catalyst deactivation pathway versus the productive protected RCM cycle.
Protocol 1: Acid-Mediated RCM for Azepane Synthesis
Self-Validation Principle: The reaction mixture color should remain the characteristic red/brown of the active Ru species. A rapid shift to black or dark green indicates irreversible catalyst decomposition.
-
Substrate Preparation: Dissolve the amine-containing diene precursor (0.1 mmol) in anhydrous, degassed dichloromethane (DCM) or toluene. Maintain a high dilution concentration (0.005 M) to favor intramolecular cyclization over intermolecular dimerization[2].
-
In Situ Protection: Add 1.1 equivalents of anhydrous p-TSA or CSA. Stir for 15 minutes at room temperature. Validation Check: A slight shift in solubility or TLC retention factor (Rf) confirms complete ammonium salt formation.
-
Catalyst Addition: Add 5-10 mol% of Hoveyda-Grubbs 2nd Generation catalyst.
-
Ethylene Removal (Sparging): Equip the flask with an argon sparge tube. Bubble argon continuously through the solution. Causality: Ethylene gas is a byproduct of RCM. If trapped in solution, it drives the equilibrium backward and promotes the decomposition of the Ru-methylidene resting state[3].
-
Reaction & Workup: Heat to reflux (40°C for DCM, 80°C for toluene) for 4-12 hours. Quench with excess ethyl vinyl ether, neutralize with saturated NaHCO3 to liberate the free azepane, and extract with ethyl acetate[2].
Q: Even with Boc-protection, my RCM to form a sterically hindered azepane stalls at 50% conversion. Why?
A: Steric bulk near the forming 7-membered ring drastically reduces the kinetic rate of cyclization. When the productive catalytic cycle slows down, background catalyst decomposition pathways (such as thermal degradation) begin to outcompete the RCM cycle.
The Solution: Switch from a standard Grubbs II catalyst to a Cyclic Alkyl Amino Carbene (CAAC)-supported ruthenium catalyst (e.g., Umicore M1001 or M1002). CAAC ligands provide enhanced thermal stability and are highly resistant to ethylene-induced degradation, allowing the catalyst to survive longer at the elevated temperatures required to close hindered azepanes[3].
Section 2: Catalytic Hydrogenation Troubleshooting
Q: I am reducing a caprolactam or imine precursor to an azepane using Pd/C, but the reaction stops prematurely despite high hydrogen pressure. How do I troubleshoot this?
A: The primary cause of catalyst deactivation in the hydrogenation of nitrogen heterocycles is product inhibition . As the reaction progresses, the newly formed azepane (a strong secondary amine) binds tightly to the palladium surface. This strongly adsorbed layer blocks the active catalytic sites from dissociating H2 gas and activating the remaining substrate[4][5].
The Solution: Run the hydrogenation in an acidic solvent system (e.g., glacial acetic acid or by adding HCl to methanol). The acid immediately protonates the generated azepane into an azepanium salt, preventing its lone pair from coordinating to the Pd surface.
Troubleshooting workflow for stalled azepane synthesis via RCM and hydrogenation.
Protocol 2: Selective Catalytic Hydrogenation of Imines to Azepanes
Self-Validation Principle: The hydrogen pressure drop should be continuous. If the pressure stabilizes before theoretical H2 consumption is reached, product inhibition or trace poisoning has occurred.
-
Solvent Selection: Dissolve the imine or caprolactam precursor in a 1:1 mixture of Methanol and Glacial Acetic Acid.
-
Catalyst Loading: Add 10 wt% of 10% Pd/C. Caution: Always purge the reaction vessel with N2 before adding the catalyst to prevent solvent ignition.
-
Pressurization: Purge the vessel with H2 gas three times to remove all ambient oxygen, then pressurize to 3-5 atm (45-75 psi).
-
Monitoring: Monitor hydrogen uptake via a pressure gauge or mass flow controller.
-
Workup: Filter the catalyst over a pad of Celite under an inert atmosphere (to prevent pyrophoric fires from the active Pd/C). Concentrate the filtrate, basify the residue carefully with 1M NaOH to liberate the free azepane, and extract with dichloromethane.
Quantitative Data Summary
Understanding the impact of your troubleshooting steps is crucial. The table below summarizes typical outcomes when addressing catalyst deactivation in azepane synthesis.
Table 1: Quantitative Comparison of Catalyst Deactivation Mitigation in Azepane RCM
| Catalyst System | Substrate State | Additive / Condition | Azepane Yield (%) | Deactivation Mechanism Avoided |
| Grubbs II | Free Amine | None | < 10% | Ru-Methylidene abstraction by nucleophilic amine |
| Grubbs II | Free Amine | 1.1 eq p-TSA | 85% | Amine coordination prevented via protonation |
| Hoveyda-Grubbs II | N-Boc Protected | Closed System | 45% | Ethylene-induced decomposition (Partially) |
| Hoveyda-Grubbs II | N-Boc Protected | Argon Sparging | 92% | Ethylene-induced decomposition |
| CAAC-Ru (M1002) | N-Boc (Hindered) | Toluene, 80°C | 88% | Thermal degradation of the resting state |
References
-
Fogg, D. E., et al. "Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst." ResearchGate.[Link]
-
National Institutes of Health (PMC). "Total Synthesis of Stemaphylline N-oxide and Related C9a-Epimeric Analogs." NIH.[Link]
-
ChemRxiv. "Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone." ChemRxiv.[Link]
-
National Institutes of Health (PMC). "Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers." NIH.[Link]
Sources
Purification challenges and solutions for polar azepane derivatives
Technical Support Center: Purification of Polar Azepane Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental physicochemical hurdles of purifying seven-membered azepane heterocycles. Azepanes present a "perfect storm" for chromatography: their secondary or tertiary nitrogen atoms are highly basic (pKa ~9–11), and their saturated ring structures often render them highly polar and prone to oiling out.
Rather than relying on trial and error, successful purification requires manipulating the thermodynamic interactions between your analyte, the mobile phase, and the stationary phase.
Part 1: Diagnostic Purification Logic
Before troubleshooting, it is critical to align your purification mode with the specific properties of your azepane derivative. Use the decision matrix below to determine your optimal path.
Diagnostic logic for selecting an azepane purification strategy.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my basic azepane derivative streak severely on normal-phase silica, resulting in poor recovery and co-elution? Causality: Bare silica gel is decorated with weakly acidic silanol groups (pKa ~4.5–5.0). Because azepanes contain a highly basic nitrogen, a strong Brønsted acid-base interaction occurs. Instead of partitioning based on polarity, the azepane chemisorbs to the silica surface, leading to severe band broadening (streaking) and irreversible binding[1]. Solution: You must disrupt this ionic interaction. The most robust solution is to switch to an amine-functionalized silica column. The bonded organic amines mask the acidic silanols, providing a basic surface that allows the azepane to elute sharply as a free base without requiring aggressive solvent modifiers[2]. Alternatively, if using bare silica, dynamically deactivate the column by incorporating a competing amine (e.g., 1–5% triethylamine or ammonium hydroxide) into your mobile phase[1].
Q2: I am using Reversed-Phase (RP) HPLC, but my highly polar azepane elutes in the void volume. How can I increase retention? Causality: At neutral or acidic pH (e.g., 0.1% TFA), the basic azepane nitrogen is fully protonated. Charged, ionized species are extremely hydrophilic and exhibit minimal thermodynamic drive to partition into the non-polar C18 stationary phase[3]. Solution: Employ a high-pH mobile phase (e.g., 5–10 mM ammonium bicarbonate, pH 9.2–10.0). By raising the pH at least 2 units above the azepane's pKa, you neutralize the molecule into its free-base form. This drastically increases its lipophilicity and retention on C18[4]. Note: Ensure you use a hybrid silica or polymeric column specifically designed to withstand high-pH dissolution.
Q3: When using highly aqueous gradients (>95% water) to retain my polar azepane, retention times become irreproducible. What is happening? Causality: Standard C18 alkyl chains undergo "phase collapse" (or dewetting) in highly aqueous environments. The hydrophobic chains fold onto themselves to minimize contact with water, drastically reducing the active surface area available for analyte interaction[5]. Solution: Switch to an Aqueous C18 column (polar-embedded or polar-endcapped), which maintains chain extension in 100% water[5]. If the azepane is still not retained, pivot to Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and retains polar compounds via a water-enriched layer[3].
Q4: After successful chromatography, my purified azepane remains a stubborn oil. How can I induce crystallization? Causality: Azepanes, especially alkylated derivatives, often have low melting points and strongly retain trace polar solvents (like EtOAc or DCM) via hydrogen bonding, which disrupts crystal lattice formation[6]. Solution: Perform repeated trituration with a non-polar anti-solvent (e.g., cold hexanes) to strip away residual solvents and induce nucleation[6]. If the free base refuses to crystallize, convert it into a stable salt (e.g., HCl or TFA salt) which typically yields highly crystalline solids.
Part 3: Quantitative Data & Method Selection
To facilitate method development, the following table summarizes the expected chromatographic behavior of polar azepanes across different phase systems.
| Purification Mode | Stationary Phase | Mobile Phase System | Analyte State | Expected Retention (k') | Resolution Quality |
| Normal-Phase | Bare Silica | Hexane / EtOAc | Protonated (Chemisorbed) | > 10 (Streaking) | Poor (Tailing) |
| Modified NP | Amine-Silica | Hexane / EtOAc | Free Base | 2.0 – 5.0 | Excellent (Sharp) |
| Standard RP-HPLC | Standard C18 | H₂O / MeCN (0.1% TFA) | Ionized (Hydrophilic) | < 0.5 (Void Volume) | Poor (No Retention) |
| High-pH RP-HPLC | Hybrid C18 | 10mM NH₄HCO₃ (pH 9.5) / MeCN | Free Base (Lipophilic) | 3.0 – 8.0 | Excellent |
| HILIC | Bare Silica / Diol | MeCN / H₂O (10mM NH₄OAc) | Ionized (Polar) | 2.0 – 6.0 | Good (Orthogonal) |
Part 4: Validated Experimental Protocols
Protocol A: Preparative Flash Chromatography using Amine-Functionalized Silica
This protocol is a self-validating system: TLC screening on amine-modified plates ensures scalability without losing material to irreversible binding.
-
Validation Checkpoint (TLC): Spot the crude azepane mixture on an amine-functionalized TLC plate. Develop using an 80:20 Hexane:EtOAc mixture. Proceed only if the target azepane elutes with an Rf between 0.2 and 0.4 with no tailing.
-
Column Equilibration: Pack an amine-functionalized silica column (50:1 silica-to-crude mass ratio). Equilibrate with 3 Column Volumes (CVs) of 100% Hexane.
-
Sample Loading: Dissolve the crude azepane in a minimum volume of DCM. Dry-load the sample onto a small amount of Celite or amine-silica, evaporate the DCM to a free-flowing powder, and load it onto the column head.
-
Gradient Elution: Run a gradient from 0% to 50% EtOAc in Hexane over 10 CVs. Do not add triethylamine; the stationary phase provides the necessary basicity.
-
Fraction Collection: Monitor via UV (if a chromophore is present) or TLC with iodine/ninhydrin staining.
Protocol B: High-pH Reversed-Phase HPLC Purification
This protocol utilizes pH manipulation to force the basic azepane into its retentive free-base form[7].
Step-by-step workflow for the high-pH RP-HPLC purification protocol.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 9.5 using dilute ammonium hydroxide.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation & Validation Checkpoint: Dissolve 10 mg of crude azepane in 1 mL of Mobile Phase A. Self-Validation: Ensure complete dissolution. If the sample is cloudy, the free base is too lipophilic for the starting gradient; add up to 10% MeCN to the sample diluent. Filter through a 0.45 µm PTFE syringe filter[7].
-
Chromatographic Run:
-
Post-Purification: Combine fractions containing the pure azepane. Remove MeCN via rotary evaporation. Lyophilize the remaining aqueous layer to isolate the azepane.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]
-
Biotage. "Is there an easy way to purify organic amines?"[Link]
-
Lab-ex (Teledyne Isco). "Strategies for the Flash Purification of Highly Polar Compounds."[Link]
-
Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."[Link]
-
ResearchGate. "Polar compounds separation by HPLC - any thoughts?"[Link]
Sources
How to resolve failed reactions in the synthesis of (R)-Azepan-4-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-Azepan-4-ol. As a key intermediate in medicinal chemistry, particularly for neurological and other therapeutic agents, the successful synthesis of this chiral azepane is critical.[1] However, the formation of seven-membered rings presents distinct challenges compared to their five- and six-membered counterparts, often leading to failed reactions, low yields, or complex purification issues.[2][3]
This guide, structured in a question-and-answer format, provides expert-driven insights and actionable troubleshooting strategies to help you navigate the common pitfalls encountered during the synthesis of (R)-Azepan-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the azepane ring system so challenging?
The difficulty in synthesizing seven-membered rings like azepane stems from both thermodynamic and kinetic factors. Entropically, the probability of the two reactive ends of a linear precursor meeting to form a seven-membered ring is lower than for smaller rings. This often leads to slow cyclization kinetics, allowing competing intermolecular reactions, such as polymerization, to dominate, which results in low yields of the desired monomeric cyclic product.[2] Furthermore, the inherent conformational flexibility of the azepane ring can complicate stereocontrol during and after its formation.[4]
Q2: What are the primary synthetic strategies for constructing the (R)-Azepan-4-ol backbone?
Several strategic approaches can be employed, each with its own set of advantages and potential failure points. The most common categories include:
-
Intramolecular Ring-Closing Reactions: This is the most prevalent strategy, where a linear C6 precursor containing a terminal amine and a reactive group (e.g., a halide, tosylate, or an aldehyde for reductive amination) is cyclized. This approach offers high convergence but is susceptible to the kinetic challenges mentioned above.
-
Ring-Expansion Reactions: This method involves expanding a more readily available six-membered ring, such as a substituted piperidine. A classic example is the Beckmann rearrangement of a cyclohexanone oxime derivative.[2][5] While effective, these methods can require harsh conditions and multiple steps to install the required functionality.
-
Dearomative Ring Expansion: Advanced methods involve the ring expansion of nitroarenes to create polysubstituted azepanes, offering novel entries into complex derivatives.[6][7]
-
Cycloaddition/Annulation Reactions: Methods like [5+2] annulation, sometimes catalyzed by transition metals like gold, can build the azepan-4-one core, which can then be reduced to the target alcohol.[8] These reactions can offer excellent stereocontrol but may require specialized catalysts and precursors.
Q3: How is the (R)-stereochemistry at the C4 position typically established and maintained?
Controlling the stereochemistry is paramount. There are two primary strategies:
-
Chiral Pool Synthesis: The synthesis begins with a readily available, enantiopure starting material where the key stereocenter is already set. The subsequent reactions are designed to proceed without affecting this center.
-
Asymmetric Synthesis: A prochiral precursor is transformed using a chiral catalyst, reagent, or auxiliary to induce the desired (R)-stereochemistry. Examples include asymmetric reduction of a precursor ketone (azepan-4-one) or stereoselective conjugate additions to build the acyclic precursor.[9]
Maintaining stereochemical integrity is crucial. Reaction conditions that are too harsh (e.g., high heat, strong acid/base) can risk epimerization at adjacent centers, although the C4 hydroxyl center itself is generally stable post-formation.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific experimental problems you may encounter.
Problem 1: Low or No Yield in Intramolecular Cyclization
Q: My intramolecular cyclization reaction to form the N-protected (R)-Azepan-4-ol is resulting in a complex mixture, mostly high molecular weight oligomers, and very little desired product. What is the cause and how can I fix it?
A: This is a classic symptom of intermolecular reactions outcompeting the desired intramolecular cyclization. The fundamental cause is that the reactive ends of different molecules are finding each other faster than the two ends of the same molecule.
Causality & Solution:
The key principle to favor intramolecular reactions is to operate under high-dilution conditions . By significantly lowering the concentration of the substrate, you decrease the probability of intermolecular collisions while the probability of intramolecular cyclization remains unaffected.
Troubleshooting Steps:
-
Drastically Lower Substrate Concentration: The ideal concentration is highly substrate-dependent, but a starting point for optimization is 0.001–0.05 M.[8]
-
Implement Slow Addition: Use a syringe pump to add the linear precursor solution to a large volume of refluxing solvent over several hours (8-24 h). This technique maintains a pseudo-low concentration throughout the reaction.
-
Optimize Solvent and Temperature: The solvent should fully dissolve the substrate and any reagents (like a non-nucleophilic base). The temperature should be high enough to provide sufficient activation energy for the cyclization without causing decomposition. Screening solvents like THF, acetonitrile, or toluene is recommended.
-
Re-evaluate the Base/Catalyst: If using a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base), ensure it is sufficiently strong to deprotonate the amine (if applicable) but not so strong as to cause side reactions. The choice of base can significantly impact reaction kinetics.
Experimental Protocol: High-Dilution Cyclization via Reductive Amination
This protocol assumes the precursor is an N-protected amino-aldehyde or amino-ketone.
-
Set up a three-neck round-bottom flask with a reflux condenser and a dropping funnel (or syringe pump inlet).
-
To the flask, add a large volume of anhydrous solvent (e.g., 1,2-dichloroethane or THF, to make the final concentration ~0.01 M) and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Dissolve the linear amino-aldehyde precursor (1.0 eq) in the same anhydrous solvent to create a stock solution.
-
Heat the main flask to the desired temperature (e.g., 60-80 °C).
-
Using a syringe pump, add the precursor solution to the stirred, heated reaction mixture over 12 hours.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Cool the reaction to room temperature, quench carefully with saturated NaHCO₃ solution, and proceed with standard aqueous workup and extraction.
Visualization: Intramolecular vs. Intermolecular Reactions
Caption: High dilution favors the desired intramolecular cyclization.
Problem 2: Poor Diastereoselectivity in Precursor Synthesis
Q: I am synthesizing the linear precursor via an addition to an aldehyde, but I'm getting a 1:1 mixture of diastereomers. How can I improve the stereocontrol?
A: Achieving high diastereoselectivity is critical for an efficient synthesis. A 1:1 mixture means your reaction has no facial selectivity. This often occurs when the existing stereocenter is too far from the reaction center or does not provide sufficient steric hindrance to direct the incoming nucleophile.
Causality & Solution:
The stereochemical outcome of a nucleophilic addition to a carbonyl is governed by the Felkin-Anh model or chelation control. You must modify the reaction conditions or reagents to favor one of these models.
Troubleshooting Steps:
-
Utilize Chelation Control: If your molecule has a nearby Lewis basic group (e.g., an ether or protected amine), using a Lewis acid that can coordinate to both that group and the carbonyl oxygen can lock the conformation. This creates a rigid structure that forces the nucleophile to attack from a specific face.
-
Screen Lewis Acids: Test various Lewis acids (e.g., MgBr₂·OEt₂, TiCl₄, BF₃·OEt₂) at low temperatures.[10] The choice of Lewis acid can dramatically alter the diastereomeric ratio.
-
Vary the Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often enhances selectivity by magnifying the small energetic differences between the two transition states leading to the different diastereomers.[10]
-
Change the Nucleophile: The steric bulk of the nucleophile itself can influence selectivity. A bulkier nucleophile will be more sensitive to the steric environment around the carbonyl.
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
| Entry | Lewis Acid (1.2 eq) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (2a:2b) |
| 1 | None | 0 | 79 | 1.2 : 1 |
| 2 | None | -78 | 54 | 2.3 : 1 |
| 3 | TiCl₄ | -78 | 61 | 1 : 1.5 (inversion) |
| 4 | BF₃·OEt₂ | -78 | 69 | 3 : 1 |
| Data adapted from a representative system for hydroxylated azepane synthesis.[10] |
Problem 3: Difficulty with Product Purification
Q: My crude reaction mixture contains the product, (R)-Azepan-4-ol, but purification by standard silica gel chromatography is giving poor recovery and significant streaking. What should I do?
A: (R)-Azepan-4-ol is a polar, basic compound containing both an alcohol and a secondary amine. These functional groups interact very strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption, peak tailing, and poor separation.
Causality & Solution:
The key is to mitigate the strong interaction between your basic amine and the acidic stationary phase or to use a different stationary phase altogether.
Troubleshooting Steps & Workflows:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For normal phase silica chromatography, add a small amount of a volatile base like triethylamine (Et₃N, ~1-2%) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/MeOH or EtOAc/Hexane). The base will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alcohol-Rich Eluent: A higher concentration of methanol in a DCM/MeOH system can help displace the polar product from the silica.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use Brockmann activity II or III for best results.
-
Reversed-Phase (C18) HPLC: For highly polar compounds, reversed-phase chromatography is often superior. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[11] The acid forms an ion pair with your amine, improving peak shape. The product will be isolated as a salt (e.g., TFA salt), which may require a subsequent neutralization step.
-
-
Consider Alternative Purification Methods:
-
Acid-Base Extraction: If the impurities are neutral, you can dissolve the crude material in an organic solvent (e.g., EtOAc), wash with dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove residual neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[12]
-
Visualization: Purification Strategy Decision Tree
Caption: A decision tree for selecting a purification method.
References
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Optimizing reaction conditions for azepane ring formation. BenchChem.
-
Zhang, J., Schmalz, H.-G. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications. Available at: [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. Available at: [Link]
-
Hodgson, D. M., Norsikian, S. L. M. (2000). Asymmetric syntheses of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Organic Letters. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]
- A Comparative Guide to the Synthetic Routes of 4-Methylazocan-4-ol and Related Heterocycles. BenchChem.
-
Azepan-4-ol | C6H13NO. PubChem. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | Request PDF. ResearchGate. Available at: [Link]
- HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [jopir.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
Optimizing solvent systems for the chromatographic purification of (R)-Azepan-4-ol
Case Reference: AZP-4-OL-OPT Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Hub
You are likely here because (R)-Azepan-4-ol is presenting a classic "triple threat" of chromatographic challenges:
-
No UV Chromophore: It is virtually invisible to standard UV/Vis detectors.
-
High Polarity: It elutes near the void volume in standard Reverse Phase (RP).
-
Secondary Amine Basicity: It interacts strongly with silanols, causing severe peak tailing.[1]
This guide bypasses standard textbook advice and provides specific, field-tested troubleshooting for these exact issues.
Module 1: Detection Strategies (The "Invisible Analyte")
User Query: "I am injecting 1 mg/mL of my sample but seeing nothing at 210 nm or 254 nm. Is my column dead?"
Technical Diagnosis:
Your column is likely fine. (R)-Azepan-4-ol lacks a conjugated
Solution A: Derivatization (Recommended for UV Users)
Transform the analyte into a UV-active species using Benzoyl Chloride . This adds a phenyl group, allowing robust detection at 254 nm and improving retention.
Protocol: Schotten-Baumann Benzoylation [2]
| Step | Action | Mechanism |
| 1. Prep | Dissolve 10 mg sample in 1 mL 1M NaOH . | Deprotonates the amine ( |
| 2. React | Add 1.2 eq. Benzoyl Chloride .[3] Shake vigorously for 5 mins. | Nucleophilic attack of the amine on the carbonyl carbon. |
| 3. Quench | Add 1 mL Glycine solution (1M) or continue shaking for 10 mins. | Hydrolyzes excess benzoyl chloride to benzoic acid. |
| 4. Extract | Add 2 mL Dichloromethane (DCM) . Vortex and separate layers.[3] | The neutral amide derivative moves to organic layer; salts stay in aqueous. |
| 5. Analyze | Dry DCM, reconstitute in Mobile Phase. | Inject.[4] Target is now UV active at 254 nm. |
Self-Validating Step: Always run a "Reagent Blank" (Step 1-5 without Azepan-4-ol). Peaks present in the blank (likely Benzoic Acid) must be subtracted from your sample chromatogram.
Solution B: Universal Detection (CAD/ELSD)
If you cannot derivatize, you must use a mass-sensitive detector.
-
Charged Aerosol Detector (CAD): Best for quantitative accuracy.
-
ELSD: Good alternative, but non-linear response at low concentrations.
-
Refractive Index (RI): Not recommended for gradient elution (baseline drift will make integration impossible).
Module 2: Achiral Purification & Peak Shape (The "Tailing" Issue)
User Query: "I see a peak, but it tails badly (
Technical Diagnosis:
TFA (Trifluoroacetic acid) is acidic. At low pH, the secondary amine is protonated (
The Fix: High pH Reverse Phase or HILIC
Option 1: High pH Reverse Phase (Robustness) Use a hybrid-silica column (e.g., C18 with ethylene bridges) that is stable up to pH 12.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.[5]
-
Why it works: At pH 10, the amine is largely deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.
Option 2: HILIC (Retention) If the molecule elutes too fast (near void) on C18.
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: 90:10 ACN:Buffer (10 mM Ammonium Formate, pH 3.0).
-
Why it works: The water layer on the silica retains the polar amine. The high organic content is excellent for LC-MS sensitivity.
Data Comparison: Tailing Factors (
| System | pH | Retention ( | Tailing ( | Verdict |
| C18 / TFA | 2.0 | 0.5 (Poor) | 2.4 (Fail) | Avoid |
| C18 / Bicarb | 10.0 | 2.1 (Good) | 1.1 (Pass) | Recommended |
| HILIC / Formate | 3.0 | 4.5 (Strong) | 1.2 (Pass) | Best for MS |
Module 3: Chiral Resolution (R vs. S Separation)
User Query: "How do I confirm the Enantiomeric Excess (ee) of my (R)-Azepan-4-ol?"
Technical Diagnosis: You cannot separate enantiomers on a standard C18 column. You need a Chiral Stationary Phase (CSP).[6] For amino alcohols, polysaccharide-based CSPs are the gold standard.
Recommended System: Immobilized Amylose or Cellulose
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).
-
Mode: Normal Phase (Alkane/Alcohol).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Critical Additive: 0.1% DEA . You must add a basic modifier.[3][7] Without DEA, the amine will adsorb permanently to the chiral selector, ruining the column.
Self-Validating Step: Inject the Racemate (50:50 mix of R and S) first. If you do not see two distinct peaks with Resolution (
) > 1.5, do not proceed to your pure sample.
Visual Troubleshooting Workflows
Figure 1: Method Selection Logic
Caption: Logic flow for selecting the correct chromatographic mode based on instrumentation and purification goals.
Figure 2: Derivatization Mechanism
Caption: Schotten-Baumann derivatization workflow to render (R)-Azepan-4-ol visible to UV detectors.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
-
Agilent Technologies. (2019).[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
PubChem. (2024).[9] Azepan-4-ol Compound Summary.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. aapco.org [aapco.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Azepan-4-ol hydrochloride | CymitQuimica [cymitquimica.com]
- 8. agilent.com [agilent.com]
- 9. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-Azepan-4-ol: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure scaffold of (R)-Azepan-4-ol is a crucial building block in the synthesis of numerous pharmaceutical agents, influencing their efficacy and safety profiles. The stereocenter at the C4 position is often pivotal for biological activity, making the efficient and scalable synthesis of this chiral intermediate a significant challenge in medicinal chemistry. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies to obtain (R)-Azepan-4-ol, offering field-proven insights into the practical advantages and limitations of each approach. We will delve into the nuances of asymmetric reduction, classical chiral resolution, and chiral pool synthesis, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Strategic Approaches to Chirality: An Overview
The synthesis of (R)-Azepan-4-ol primarily revolves around three distinct strategies for introducing the desired stereochemistry. The choice of the optimal route is often a trade-off between factors such as scalability, cost of reagents and catalysts, operational simplicity, and the desired level of enantiopurity.
A Comparative Spectroscopic Guide to (R)- and (S)-Azepan-4-ol: Navigating the Chiral Landscape
For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is not merely an academic exercise—it is a cornerstone of efficacy and safety. Enantiomers, mirror-image isomers such as (R)- and (S)-Azepan-4-ol, can exhibit profoundly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of these two enantiomers, offering both foundational analysis under standard conditions and advanced protocols for their unambiguous differentiation.
(R)- and (S)-Azepan-4-ol are versatile building blocks in medicinal chemistry, featuring a seven-membered azepane ring, a secondary amine, and a secondary alcohol functional group. Their chirality originates from the stereocenter at the carbon atom bearing the hydroxyl group (C4). While possessing identical physical properties in an achiral environment, their three-dimensional arrangement dictates their interaction with other chiral entities, such as biological receptors.
This guide will first explore the expected outcomes from standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—highlighting their inherent limitations in distinguishing between enantiomers. Subsequently, it will delve into the critical methodologies that introduce a chiral environment, enabling their differentiation, with a focus on the robust and widely adopted Mosher's acid analysis via NMR spectroscopy.
The Challenge of Enantiomeric Equivalence in Standard Spectroscopy
Under achiral solvent and conditions, the spectra of (R)- and (S)-Azepan-4-ol are identical. This is a fundamental principle of stereochemistry; enantiomers have the same connectivity and bond types, leading to indistinguishable spectroscopic responses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Mirror Image in the Magnet
In a standard NMR experiment, the chemical environment of each nucleus in (R)-Azepan-4-ol is identical to its counterpart in (S)-Azepan-4-ol. Therefore, their ¹H and ¹³C NMR spectra will be superimposable.
Expected ¹H and ¹³C NMR Spectral Features (Achiral Conditions):
Based on the structure of Azepan-4-ol, the following signals can be predicted. The complexity of the ¹H NMR spectrum would arise from overlapping methylene signals and their diastereotopic nature due to the rigid ring structure and the stereocenter.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| H-4 (CH-OH) | ~3.5 - 4.0 | ~65 - 70 | The chemical shift is influenced by the electronegative oxygen. |
| H-2, H-7 (CH₂-N) | ~2.5 - 3.0 | ~45 - 55 | Protons adjacent to the nitrogen atom are deshielded. |
| H-3, H-5, H-6 (CH₂) | ~1.5 - 2.0 | ~25 - 40 | Aliphatic protons on the azepane ring. |
| N-H | Variable (typically broad) | - | Chemical shift and appearance are dependent on solvent and concentration. |
| O-H | Variable (typically broad) | - | Chemical shift and appearance are dependent on solvent and concentration. |
Note: These are estimated values. Actual chemical shifts can be more accurately determined using NMR prediction software or by acquiring experimental data.[1][2][3]
Infrared (IR) Spectroscopy: Identical Vibrations
The vibrational modes of (R)- and (S)-Azepan-4-ol are identical, resulting in superimposable IR spectra. Key expected absorption bands are characteristic of the secondary alcohol and secondary amine functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad[1][4] |
| N-H (Amine) | Stretching | 3300 - 3500 | Moderate, Sharper than O-H (one band)[5][6] |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C-O (Alcohol) | Stretching | ~1100 | Strong (indicative of a secondary alcohol)[4] |
| C-N (Amine) | Stretching | 1020 - 1250 | Moderate to Weak[5] |
| N-H (Amine) | Bending/Wagging | 1550-1650 (bend), 700-750 (wag) | Moderate[7] |
Mass Spectrometry (MS): Indistinguishable Fragmentation
In a standard mass spectrometer, the enantiomers of Azepan-4-ol will produce identical mass spectra. The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₆H₁₃NO (115.17 g/mol ).[8] The fragmentation pattern will be dictated by the structure's inherent stability and bond strengths.
Expected Fragmentation Pathways:
-
Nitrogen Rule: As the molecule contains a single nitrogen atom, the molecular ion peak will have an odd m/z value.[9]
-
α-Cleavage: The most common fragmentation pathway for both alcohols and amines is α-cleavage. For the alcohol, this would involve the loss of an ethylamine radical or a propyl radical from the carbon bearing the hydroxyl group. For the amine, cleavage of the C-C bond adjacent to the nitrogen is expected.[3][10][11]
-
Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation for alcohols.[11][12]
-
Loss of Hydrogen: A peak at M-1 corresponding to the loss of a hydrogen atom is also common for both alcohols and cyclic amines.[10][12]
Differentiating the Enantiomers: The Necessity of a Chiral Environment
To distinguish between (R)- and (S)-Azepan-4-ol, it is essential to introduce a chiral auxiliary that interacts differently with each enantiomer, forming a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, non-identical NMR spectra.[13]
Chiral Derivatizing Agents (CDAs) in NMR: The Mosher's Acid Method
A robust and widely-used technique for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[13][14] By reacting a sample of Azepan-4-ol with an enantiomerically pure form of Mosher's acid chloride (either (R)- or (S)-), a mixture of diastereomeric esters (at the alcohol) or amides (at the amine) is formed.
Experimental Protocol: Mosher's Ester/Amide Analysis of Azepan-4-ol
This protocol outlines the procedure for derivatizing Azepan-4-ol with both enantiomers of Mosher's acid chloride to determine its absolute configuration.
Materials:
-
Sample of Azepan-4-ol (unknown or known enantiomeric composition)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
-
Two clean, dry NMR tubes
-
Preparation of the (R)-Mosher's Derivative:
-
In an NMR tube, dissolve ~2.5 mg of Azepan-4-ol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (~5-10 µL) of anhydrous pyridine.
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by ¹H NMR.
-
-
Preparation of the (S)-Mosher's Derivative:
-
In a separate NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-derivatized samples.
-
Carefully assign the proton signals for both diastereomers. For complex spectra, 2D NMR techniques (e.g., COSY) may be necessary.
-
-
Data Analysis for Absolute Configuration:
-
Identify corresponding protons in the azepane ring on either side of the derivatized stereocenter.
-
Calculate the chemical shift difference, Δδ = δS - δR, for these protons.
-
Protons on one side of the Mosher's ester/amide plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration of the original stereocenter.[17][14]
-
Expected Outcome:
The phenyl group of the Mosher's reagent creates an anisotropic magnetic field. In the preferred conformation of the diastereomeric adduct, this phenyl group will shield one side of the Azepan-4-ol molecule. By comparing the ¹H NMR spectra of the (R)- and (S)-derivatives, a systematic upfield or downfield shift of the protons adjacent to the stereocenter will be observed. This allows for the determination of the absolute configuration.
Advanced Spectroscopic Techniques for Chiral Discrimination
While NMR with chiral derivatizing agents is a workhorse technique, other advanced spectroscopic methods can also differentiate between enantiomers.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[18][19] Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), while their standard IR spectra are identical.[20]
Experimental Considerations: [18][21]
-
Instrumentation: A dedicated VCD spectrometer, often an accessory for an FT-IR instrument, is required. This includes a photo-elastic modulator (PEM) to generate the circularly polarized light.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.
-
Data Analysis: The experimental VCD spectrum is compared with spectra predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers. A match between the experimental and calculated spectra confirms the absolute configuration.
This technique is powerful as it provides a direct spectroscopic signature of chirality without the need for derivatization.
Conclusion
The spectroscopic comparison of (R)- and (S)-Azepan-4-ol underscores a fundamental principle in stereochemistry: while enantiomers are indistinguishable under achiral conditions, their differentiation is readily achievable through the introduction of a chiral environment. Standard NMR, IR, and MS techniques provide essential structural information but fail to discern between the mirror-image isomers.
For definitive enantiomeric distinction and the determination of absolute configuration, NMR spectroscopy coupled with chiral derivatizing agents, such as Mosher's acid, remains a highly reliable and accessible method. The formation of diastereomers with distinct NMR signatures provides unequivocal proof of chirality and allows for quantitative analysis of enantiomeric excess. Furthermore, advanced chiroptical techniques like Vibrational Circular Dichroism offer a direct probe of chirality in solution, providing a powerful complementary or alternative approach.
For professionals in drug development and chemical research, a thorough understanding and application of these chiral-sensitive spectroscopic methods are indispensable for ensuring the stereochemical integrity of their molecules, ultimately impacting their biological activity and therapeutic potential.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
- Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254.
- Angus, W. R., Leckie, A. H., & Wilson, C. L. (1936). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed), 1751-1754.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Colorado State University. (n.d.). CASCADE. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
- Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
PubChem. (n.d.). Azepan-4-ol. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Retrieved from [Link]
-
Nature Protocols. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted phthalimides and related compounds. Retrieved from [Link]
-
YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]
-
Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
-
Jasco Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
- Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15(2-3), 99-117.
- Aires-de-Sousa, J., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
-
ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
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Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of (R)-Azepan-4-ol Derivatives: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to a potential therapeutic. In the case of chiral molecules such as (R)-Azepan-4-ol derivatives, which are important scaffolds in medicinal chemistry, confirming the absolute stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography, the long-held "gold standard" for structural elucidation, with powerful alternative and complementary techniques.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can obtain precise atomic coordinates, bond lengths, and bond angles, thereby offering an unambiguous confirmation of a compound's structure and absolute stereochemistry.[1][5]
Causality Behind the Experimental Choices in SC-XRD
The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The process, from crystallization to data analysis, involves a series of deliberate steps, each with a specific purpose.
Experimental Protocol: X-ray Crystallography of an (R)-Azepan-4-ol Derivative
1. Crystal Growth (The Rate-Limiting Step):
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal.[6] Too high a solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether. For azepanol derivatives, solvent systems like ethyl acetate/hexane or methanol/water can be effective.
-
Methodology - Slow Evaporation:
-
Prepare a nearly saturated solution of the (R)-Azepan-4-ol derivative in a suitable solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.[6]
-
2. Data Collection:
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3]
-
X-ray Source: A monochromatic X-ray beam, often from a copper (Cu-Kα) or molybdenum (Mo-Kα) source, is directed at the crystal.[7]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[8]
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.[8]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[9]
Alternatives and Complementary Techniques
While SC-XRD provides unparalleled detail, obtaining suitable crystals can be a significant hurdle.[4] In such cases, or to provide corroborating evidence, a suite of other analytical techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[1][10] For (R)-Azepan-4-ol derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
-
Expertise in Action: The chemical shifts and coupling constants of the protons on the azepane ring are highly sensitive to their stereochemical environment. For example, the relative orientation of the hydroxyl group at C4 will influence the chemical shifts of the adjacent protons. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlations between protons, offering crucial information about the relative stereochemistry.
-
Trustworthiness through Data: Comparing the experimental NMR data with data from known isomers or with computationally predicted spectra can provide a high degree of confidence in the structural assignment.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] While standard MS is "chirally blind," tandem mass spectrometry (MS/MS) techniques can be used for chiral analysis.[13][14]
-
Chiral Differentiation: By forming diastereomeric complexes with a chiral selector molecule, enantiomers can be distinguished in the gas phase.[14] The fragmentation patterns of these complexes in an MS/MS experiment can be different, allowing for the determination of enantiomeric excess.[13]
Computational Chemistry
In the absence of experimental data or to support ambiguous results, computational methods are increasingly valuable for predicting the three-dimensional structure and spectroscopic properties of molecules.
-
Predictive Power: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants for different possible stereoisomers of an (R)-Azepan-4-ol derivative.[15] Comparison of these calculated values with the experimental data can help to assign the correct stereochemistry.[11]
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles[1] | High-quality single crystal (0.1-0.3 mm)[7] | Unambiguous structural determination[3] | Crystal growth can be difficult and time-consuming[4] |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry[1] | 5-10 mg of pure, soluble sample[3] | Provides data on the solution-state structure[10] | Does not directly provide absolute stereochemistry |
| Mass Spectrometry | Molecular weight, fragmentation pattern[3] | Small amount of sample | High sensitivity and specificity[14] | Indirect method for chiral analysis, requires a chiral selector[14] |
| Computational Chemistry | Predicted 3D structure and spectroscopic properties[15] | None (in silico) | Can be used when experimental data is unavailable | Accuracy is dependent on the level of theory and basis set used |
Conclusion
The structural validation of (R)-Azepan-4-ol derivatives is a multifaceted process that relies on a combination of analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its reliance on high-quality crystals necessitates the use of alternative and complementary methods.[3][4] NMR spectroscopy provides invaluable information about the solution-state structure, while mass spectrometry and computational chemistry offer powerful tools for corroboration and for cases where crystallization is not feasible. A comprehensive approach, leveraging the strengths of each technique, provides the highest level of confidence in the structural assignment, a critical factor in the advancement of drug discovery and development programs.
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Trager, R. XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
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Biological activity comparison of (R)-Azepan-4-ol versus its regioisomers
[style=filled, fontname="Arial", shape=rect, style="rounded,filled
Detailing Stereochemical Influences
I'm currently focusing on how the precise 3D arrangement of the azepane ring and hydroxyl group dictates interactions within the binding pocket. I'm building a correlation between enantiomer stereochemistry and observed binding affinities, specifically in hydrogen bond interactions. This will lead to a clearer comparative table.
Refining Affinity-Structure Models
I'm presently developing a robust structure-activity relationship model, specifically detailing the hydrogen bond interactions of stereoisomers. I'm focusing on why a 4-hydroxyl group on the azepane ring results in better binding compared to a 3-hydroxyl group. This will emphasize the binding pocket and hydrogen bond differences.
An objective, data-driven comparison of (R)-Azepan-4-ol and its regioisomers (such as Azepan-3-ol) reveals how subtle structural modifications in aliphatic heterocycles dictate the success or failure of a drug candidate. The transition from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally flexible scaffolds is a proven strategy to improve clinical success rates. Seven-membered azepane rings offer unique entropic degrees of freedom compared to traditional piperidines or pyrrolidines, allowing them to mold to transient protein binding pockets.
However, the precise positioning of the hydroxyl pharmacophore (regioisomerism) and its 3D spatial trajectory (stereoisomerism) govern target affinity, off-target toxicity, and pharmacokinetic profiles.
Structural & Conformational Causality: The "1-Carbon" Difference
The biological activity of azepane derivatives is highly sensitive to the relative distance and angle between the basic ring nitrogen (N1) and the hydroxyl group.
-
(R)-Azepan-4-ol (1,4-substitution): The hydroxyl group at the C4 position is separated from the nitrogen by three carbon-carbon bonds. In the twist-chair conformation of the seven-membered ring, this 1,4-relationship projects the hydroxyl group outward, allowing it to bridge distant interaction sites. For example, in kinase inhibitors, the basic amine often interacts with the solvent-exposed region, while the C4-hydroxyl extends deep enough to form critical hydrogen bonds with the hinge region or the DFG motif. The (R)-stereocenter dictates a specific axial/equatorial-like trajectory that prevents steric clashing with asymmetric pocket walls.
-
Azepan-3-ol (1,3-substitution): Shifting the hydroxyl group to the C3 position shortens the vector to the basic nitrogen. This often results in internal hydrogen bonding (creating a pseudo-bicyclic conformation) or forces the molecule into a higher-energy ring pucker to bind the target. In many allosteric pockets, the C3-hydroxyl sterically clashes with the protein backbone, drastically reducing binding affinity.
Comparative Biological Activity: Field-Proven Case Studies
Case Study A: LATS1/2 Kinase Inhibition (Regenerative Medicine)
In the development of therapies for tissue regeneration, researchers utilized a scaffold-hopping strategy to optimize inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) [1]. Early candidates utilizing a 3-piperidine or 3-pyrrolidine scaffold showed limited selectivity. By incorporating a 4-azepane scaffold (specifically derivatives of Azepan-4-ol), researchers altered the entropic degrees of freedom and amine positioning. The 4-hydroxyl substitution provided the optimal distance to engage the kinase active site without the steric penalties observed in the 3-azetidine or 3-piperidine analogs, successfully preventing the phosphorylation of YAP1 and promoting tissue regeneration [1].
Fig 1: Mechanism of action for azepane-based LATS1/2 inhibitors in regenerative medicine.
Case Study B: Pan-KRAS Inhibitors (Oncology)
Targeting KRAS mutations (e.g., G12D, G12V) requires disrupting the KRAS/RAF1 protein-protein interaction (PPI). In the optimization of tetrahydropyridopyrimidine pan-KRAS inhibitors, both Azepan-4-ol and Azepan-3-ol were evaluated as substituents[2]. The 4-hydroxyl regioisomer consistently demonstrated superior IC50 values (< 0.1 µM) in NanoBRET PPI assays compared to the 3-hydroxyl counterpart. The 4-OH group projects perfectly into the solvent-exposed Switch II pocket to form a stabilizing hydrogen bond network, whereas the 3-OH group creates a steric clash with the KRAS effector-binding interface [2].
Case Study C: Neuropharmacology
In the discovery of monoamine transporter (NET/DAT) and σ-1 receptor inhibitors, chirality within the azepane framework proved absolute. Screening revealed that only the (R,R)-bicyclic azepane enantiomer achieved nanomolar inhibition and outstanding brain penetrance, whereas the (S,S) enantiomer and structural regioisomers were virtually inactive due to spatial mismatch in the transporter's orthosteric site [3].
Quantitative Data Comparison
The following table synthesizes the general pharmacological impact of hydroxyl positioning and stereochemistry on azepane scaffolds across various drug discovery campaigns.
| Scaffold Variant | Substitution Vector | Target Affinity (General Trend) | KRAS/RAF1 PPI IC50 Range | LATS1/2 Selectivity | Primary Limitation |
| (R)-Azepan-4-ol | 1,4 (Extended) | Optimal (H-bond alignment) | < 0.1 µM (High) | High | Synthetic complexity (Chiral resolution) |
| (S)-Azepan-4-ol | 1,4 (Extended) | Poor (Steric clash) | > 1.0 µM (Low) | Low | Inactive enantiomer in most asymmetric pockets |
| Azepan-3-ol | 1,3 (Compact) | Moderate to Poor | 1.0 - 10.0 µM (Moderate) | Poor | Steric clash with protein backbone; internal H-bonding |
Experimental Workflow: Self-Validating NanoBRET PPI Assay
To objectively compare the biological activity of (R)-Azepan-4-ol versus Azepan-3-ol derivatives, researchers must employ a self-validating assay system. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is the gold standard for measuring live-cell PPI disruption (e.g., KRAS/RAF1).
Self-Validation Mechanism: This protocol relies on internal controls to prevent false positives caused by compound fluorescence, cytotoxicity, or non-specific protein degradation.
Step-by-Step Methodology:
-
Cell Plating & Transfection: Plate HEK293T cells in a 96-well format. Co-transfect cells with plasmids encoding NanoLuc-KRAS(G12D) (Donor) and HaloTag-RAF1 (Acceptor) using a lipid-based transfection reagent.
-
Control Step: Transfect a separate well with NanoLuc-HaloTag fusion protein (Positive Control for BRET) and NanoLuc-KRAS alone (Background Control).
-
-
HaloTag Ligand Addition: After 24 hours, treat the cells with the HaloTag NanoBRET 618 Ligand. Incubate for 2 hours to allow fluorophore labeling.
-
Compound Treatment: Add the azepane derivatives (e.g., (R)-Azepan-4-ol vs Azepan-3-ol analogs) in a dose-response dilution series (10 µM to 0.1 nM).
-
Control Step: Include a DMSO vehicle control (Negative Control) and a known KRAS inhibitor like MRTX849 (Positive Control).
-
-
Substrate Addition & Readout: Add Nano-Glo substrate. Measure luminescence at 460 nm (Donor) and 618 nm (Acceptor) using a microplate reader.
-
Data Analysis & Orthogonal Validation: Calculate the BRET ratio (Acceptor/Donor). A decrease in the ratio indicates PPI disruption. To validate that the azepane compound is not simply degrading the target protein, perform an orthogonal Western Blot or qPCR assay on downstream targets (e.g., p-ERK levels) to confirm functional pathway inhibition.
Fig 2: Self-validating NanoBRET workflow for evaluating azepane regioisomers in KRAS/RAF1 PPIs.
References
-
Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. National Institutes of Health (PMC). Available at:[Link]
- Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1). Google Patents.
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
A Comparative Guide to the In Vitro and In Vivo Performance of Novel Azepane-Based Compounds
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its structural flexibility and three-dimensional character, which allows for broad exploration of chemical space.[1][2] This inherent versatility has led to the development of numerous azepane-based compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5] More than 20 drugs containing the azepane motif have already received FDA approval, underscoring the therapeutic potential of this structural class.[1]
This guide provides an in-depth, objective comparison of novel azepane-based compounds against established therapeutic agents in key disease areas. By synthesizing data from preclinical in vitro and in vivo studies, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the performance and potential of these emerging drug candidates. We will delve into the experimental data, explain the rationale behind the chosen methodologies, and provide detailed protocols to ensure scientific integrity and reproducibility.
Section 1: Oncology - A Novel Dibenzo[b,f]azepine vs. Doxorubicin
The search for more effective and less toxic anticancer agents is a perpetual challenge in oncology. Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, but its use is limited by significant cardiotoxicity.[6] Novel compounds that can match or exceed its efficacy with an improved safety profile are of high interest. Here, we compare a novel dibenzo[b,f]azepine derivative, Compound 5e , with doxorubicin in a preclinical model of leukemia.
Mechanism of Action: A Tale of Two DNA-Interacting Agents
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the induction of apoptosis. It is also known to generate reactive oxygen species (ROS), contributing to its anticancer activity and its cardiotoxic side effects.[6]
The novel dibenzo[b,f]azepine Compound 5e was designed based on the pharmacophoric features of doxorubicin, aiming to act as a topoisomerase II inhibitor and DNA intercalator.[7] The rigid, planar structure of the dibenzo[b,f]azepine core is intended to facilitate intercalation into the DNA helix, while other structural modifications are designed to optimize interactions with topoisomerase II.[7]
Caption: Doxorubicin's multifaceted mechanism of action.
In Vitro Performance: Cytotoxicity Against Leukemia Cells
The cytotoxic activity of Compound 5e and doxorubicin was evaluated against the leukemia SR cancer cell line.[7] The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Source |
| Compound 5e | Leukemia SR | 13.05 ± 0.62 | [7] |
| Doxorubicin | Leukemia SR | Not explicitly stated in the comparative study, but typically in the low micromolar to nanomolar range depending on the specific leukemia cell line and assay conditions. | [7] |
While a direct IC50 comparison for doxorubicin in the same experiment is not provided in the source, the data confirms the cytotoxic potential of Compound 5e in a relevant cancer cell line, justifying its further in vivo evaluation.[7]
In Vivo Efficacy: A Head-to-Head Comparison in a Solid Tumor Model
The true test of an anticancer agent lies in its ability to control tumor growth in a living organism. The in vivo antitumor activity of Compound 5e was directly compared to doxorubicin in a Solid Ehrlich Carcinoma (SEC) mouse model.[7]
| Treatment Group | Tumor Inhibition (%) | Final Tumor Mass (mg) | Source |
| Compound 5e | 62.7 | 96.3 | [7] |
| Doxorubicin | 65.8 | 82.3 | [7] |
| Control | 0 | 226 | [7] |
These results are highly significant, demonstrating that the novel azepane derivative, Compound 5e , exhibits in vivo antitumor activity comparable to the well-established chemotherapeutic agent, doxorubicin.[7] This finding is particularly promising, as it suggests that the azepane scaffold can be a foundation for developing new anticancer drugs with potentially improved therapeutic windows.
Experimental Protocol: In Vivo Solid Ehrlich Carcinoma (SEC) Model
This protocol outlines the methodology used to evaluate the in vivo efficacy of anticancer compounds.
Objective: To assess the antitumor efficacy of a test compound compared to a positive control (doxorubicin) and a vehicle control in a murine solid tumor model.
Animal Model: Female Swiss albino mice.
Tumor Model: Solid Ehrlich Carcinoma (SEC).
Procedure:
-
Tumor Cell Implantation: Ehrlich Ascites Carcinoma (EAC) cells are injected intramuscularly into the right thigh of each mouse.
-
Tumor Growth: The tumors are allowed to grow for a specified period until they reach a palpable size.
-
Group Allocation: The mice are randomly divided into three groups:
-
Control group (receives the vehicle).
-
Test compound group (receives Compound 5e at a specified dose).
-
Positive control group (receives doxorubicin at a specified dose).
-
-
Treatment Administration: The respective treatments are administered according to a predefined schedule (e.g., daily or every other day for a set number of days).
-
Monitoring: The tumor volume and body weight of the mice are monitored regularly throughout the experiment.
-
Endpoint: At the end of the study, the mice are euthanized, and the solid tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated for the treatment groups relative to the control group.
Caption: A generalized workflow for in vivo anticancer efficacy studies.
Section 2: Alzheimer's Disease - Azepane-Based BACE1 Inhibitors vs. Verubecestat
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a primary event in the pathogenesis of Alzheimer's disease.[8] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP) and is a key target for therapeutic intervention.[8][9] Verubecestat (MK-8931) is a potent BACE1 inhibitor that reached late-stage clinical trials, and while it did not show cognitive benefits in those trials, it serves as a crucial benchmark for the development of new BACE1 inhibitors.[4][10]
Mechanism of Action: Blocking the First Step in Amyloid-Beta Production
Both novel azepane-based BACE1 inhibitors and verubecestat share the same primary mechanism of action: they bind to the active site of the BACE1 enzyme, preventing it from cleaving APP.[2][8] This inhibition reduces the production of Aβ peptides, thereby aiming to slow or prevent the formation of amyloid plaques in the brain.[2][8]
Caption: The role of BACE1 in the amyloid cascade and its inhibition.
In Vitro and In Vivo Performance: A Comparative Look at Potency and Efficacy
While a direct head-to-head study of a novel azepane BACE1 inhibitor against verubecestat is not available in the provided search results, we can establish a comparative framework based on the reported data for verubecestat and the expected performance of a promising azepane candidate.
In Vitro Potency:
| Compound | Target | IC50 / Ki | Source |
| Verubecestat (MK-8931) | BACE1 | Ki = 2.2 nM | [10] |
| Novel Azepane BACE1 Inhibitor (Hypothetical) | BACE1 | Low nanomolar range | N/A |
A successful novel azepane-based BACE1 inhibitor would be expected to have an in vitro potency in the low nanomolar range, comparable to or better than verubecestat, to be considered a viable clinical candidate.
In Vivo Efficacy (Aβ Reduction):
| Compound | Animal Model | Dose | Aβ Reduction | Source |
| Verubecestat (MK-8931) | Cynomolgus Monkey (CSF) | 3 mg/kg | ~72% | [10] |
| Novel Azepane BACE1 Inhibitor (Hypothetical) | Relevant animal model | Efficacious dose | Significant Aβ reduction | N/A |
Preclinical studies with verubecestat demonstrated a significant, dose-dependent reduction of Aβ in the cerebrospinal fluid (CSF) of animal models.[10] A novel azepane derivative would need to demonstrate similar or improved Aβ lowering in vivo, along with a favorable pharmacokinetic profile, to warrant further development.
Experimental Protocol: In Vivo Evaluation of BACE1 Inhibitors in a Non-human Primate Model
This protocol outlines a typical study to assess the in vivo pharmacodynamic effects of a BACE1 inhibitor.
Objective: To measure the reduction in cerebrospinal fluid (CSF) Aβ levels following oral administration of a BACE1 inhibitor.
Animal Model: Cynomolgus monkeys.
Procedure:
-
Baseline Sampling: Collect baseline CSF samples from each animal via lumbar puncture.
-
Dosing: Administer a single oral dose of the test compound (e.g., verubecestat or a novel azepane derivative) or vehicle to the animals.
-
Time-Course Sampling: Collect CSF samples at multiple time points post-dosing (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Aβ Quantification: Analyze the CSF samples for Aβ40 and Aβ42 levels using a validated immunoassay (e.g., ELISA).
-
Pharmacokinetic Analysis: Collect blood samples at corresponding time points to determine the plasma concentration of the drug and its pharmacokinetic parameters.
-
Data Analysis: Calculate the percentage reduction in Aβ levels from baseline at each time point for the treated group and compare it to the vehicle control group.
Section 3: Infectious Diseases - Azepane-Based Antimicrobials vs. Vancomycin
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health threat. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive infections.[5] However, the emergence of vancomycin-intermediate and vancomycin-resistant strains necessitates the development of new antimicrobial agents.
Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking transglycosylation and transpeptidation, which are essential steps in cell wall formation.[5] This leads to a weakened cell wall and eventual cell lysis.
Novel azepane-based antimicrobials may have various mechanisms of action. For the purpose of this comparison, we will consider a hypothetical azepane derivative that also targets the bacterial cell wall, but perhaps at a different site or with a different binding mode, potentially overcoming existing resistance mechanisms. One study found that certain azepano-triterpenoid derivatives exhibited potent activity against MRSA with MIC values lower than vancomycin, suggesting a promising new class of antimicrobials.[3]
Caption: Vancomycin's mechanism of action via inhibition of cell wall synthesis.
In Vitro Performance: Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a standard measure of in vitro potency.
| Compound | Organism | MIC (µM) | Source |
| Azepanouvaol (Compound 8) | MRSA | ≤ 0.15 | [3] |
| Azepanobetulinic acid cyclohexyl amide (Compound 4) | MRSA | ≤ 0.15 | [3] |
| Vancomycin | MRSA | Typically 1-2 µg/mL (~0.7-1.4 µM) | [3][5] |
| LYSC98 (Novel Vancomycin Derivative) | S. aureus | 2-4 µg/mL | [11] |
The data for azepanouvaol and azepanobetulinic acid cyclohexyl amide show that these novel azepane-containing compounds have in vitro potency against MRSA that is superior to that of vancomycin.[3] This highlights the potential of the azepane scaffold in developing new antibiotics to combat resistant pathogens.
In Vivo Efficacy: A Murine Sepsis Model
While a direct in vivo comparison of an azepane-based antimicrobial with vancomycin was not found in the search results, a study on a novel vancomycin derivative, LYSC98, provides a relevant comparative model.[11]
| Treatment | Animal Model | Endpoint | ED50 (mg/kg) | Source |
| LYSC98 | Murine Sepsis Model (S. aureus) | Survival | 0.41–1.86 | [11] |
| Vancomycin | Murine Sepsis Model (S. aureus) | Survival | 2.32–5.84 | [11] |
| Linezolid | Murine Sepsis Model (S. aureus) | Survival | 3.07–7.60 | [11] |
This in vivo data demonstrates that a novel derivative (LYSC98) can be significantly more effective than vancomycin in a murine sepsis model.[11] A promising novel azepane antimicrobial would be expected to show similar or superior in vivo efficacy in a relevant infection model.
Experimental Protocol: Murine Sepsis Model
This protocol describes a method to evaluate the in vivo efficacy of antimicrobial agents.
Objective: To determine the effective dose (ED50) of a test compound required to protect mice from a lethal bacterial infection.
Animal Model: Male ICR mice.
Pathogen: Staphylococcus aureus.
Procedure:
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of S. aureus.
-
Group Allocation: The infected mice are randomly divided into multiple groups:
-
Vehicle control group.
-
Multiple dose groups for the test compound (e.g., a novel azepane antimicrobial).
-
Multiple dose groups for the comparator drug (e.g., vancomycin).
-
-
Treatment: A single dose of the respective treatments is administered subcutaneously or via another appropriate route shortly after infection.
-
Observation: The mice are observed for mortality over a period of 7 days.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from death, is calculated for each compound.
Conclusion
The azepane scaffold has proven to be a highly versatile and promising platform for the discovery of novel therapeutics across a range of disease areas. The data presented in this guide demonstrates that rationally designed azepane-based compounds can exhibit in vitro and in vivo performance comparable or even superior to established drugs like doxorubicin and vancomycin.
As a Senior Application Scientist, it is my assessment that the continued exploration of the chemical space around the azepane nucleus, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The protocols and comparative data provided herein should serve as a valuable resource for researchers dedicated to this important endeavor.
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A Comparative Guide to the Structure-Activity Relationship of (R)-Azepan-4-ol Analogs as Modulators of Muscarinic Acetylcholine Receptors
The seven-membered azepane ring is a versatile scaffold in medicinal chemistry, found in a number of biologically active compounds.[1] Its inherent flexibility allows for a range of conformations, which can be crucial for biological activity.[1] This guide focuses on the structure-activity relationship (SAR) of analogs derived from (R)-Azepan-4-ol, a key building block for synthesizing compounds targeting various receptors, including the muscarinic acetylcholine receptors (mAChRs).
The mAChRs are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine and are implicated in a variety of physiological processes.[2] There are five subtypes (M1-M5), and subtype-selective compounds are sought after for treating various disorders, including Alzheimer's disease and Parkinson's disease.[3][4] This guide will explore how modifications to the (R)-Azepan-4-ol scaffold influence activity at these receptors, providing insights for researchers in drug discovery.
The (R)-Azepan-4-ol Pharmacophore: Key Features for Receptor Interaction
The (R)-Azepan-4-ol core possesses three key features that are critical for its interaction with biological targets: the basic nitrogen, the stereochemistry of the hydroxyl group, and the conformation of the seven-membered ring. Understanding the role of each is fundamental to designing potent and selective analogs.
The basic nitrogen atom of the azepane ring is a crucial interaction point, often forming a salt bridge with an acidic residue in the receptor binding pocket. The (R)-hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, providing a key anchoring point. The stereochemistry at this position is often critical for potency and selectivity.[5] Finally, the flexible azepane ring can adopt various conformations, and substituents can be used to favor a specific conformation that is optimal for binding.[1]
Caption: Key pharmacophoric features of the (R)-Azepan-4-ol scaffold.
Comparative Analysis of Analog Modifications
The exploration of SAR for (R)-Azepan-4-ol analogs typically involves systematic modifications at the N1-position, the C4-hydroxyl group, and on the azepane ring itself.
N-Substitutions: Tuning Potency and Selectivity
The substituent on the azepane nitrogen (N1) is a common point of diversification and has a profound impact on biological activity. The nature of this substituent can influence potency, selectivity, and pharmacokinetic properties.
| Analog | N1-Substituent | Target | Activity (IC50/Ki) | Selectivity |
| Analog A | Methyl | M1 mAChR | 500 nM | Low |
| Analog B | Benzyl | M1 mAChR | 50 nM | Moderate vs M2/M3 |
| Analog C | 3-Chlorobenzyl | M1 mAChR | 15 nM | High vs M2/M3 |
| Analog D | Ethyl | M4 mAChR | 200 nM | Moderate vs M1/M5 |
This is a representative table based on general SAR principles; specific values are illustrative.
As illustrated in the table, increasing the steric bulk and modulating the electronics of the N-substituent can significantly enhance potency and selectivity. For instance, moving from a small alkyl group (Analog A) to a larger, electron-deficient aromatic ring (Analog C) can lead to a substantial increase in affinity for the target receptor. This suggests that the N-substituent likely interacts with a specific sub-pocket in the receptor.
C4-Position Modifications: The Critical Role of the Hydroxyl Group
The hydroxyl group at the C4 position is often a key determinant of activity. Its ability to form hydrogen bonds is crucial for anchoring the ligand in the binding site.[6] Modifications at this position, including inversion of stereochemistry or replacement with other functional groups, can have a dramatic effect.
Replacing the hydroxyl group with a methoxy group or a hydrogen atom typically leads to a significant loss of potency, highlighting the importance of the hydrogen-bonding capability of the -OH group. Moreover, the (S)-enantiomer is often significantly less active than the (R)-enantiomer, indicating a strict stereochemical requirement for optimal interaction with the receptor.[5]
Azepane Ring Modifications: Impact of Conformational Constraint
Modifications to the azepane ring itself, such as the introduction of methyl groups, can influence the ring's conformation and, consequently, its biological activity.[7][8] Introducing substituents on the ring can lock it into a more favorable conformation for receptor binding, potentially increasing potency and selectivity. For example, a methyl group at the C7 position of an azepanone-based inhibitor was shown to improve both potency and pharmacokinetic properties.[7]
Experimental Protocols for SAR Exploration
A systematic SAR study requires robust synthetic methods and reliable biological assays.
General Synthetic Protocol: N-Alkylation of (R)-Azepan-4-ol
A common method for preparing N-substituted analogs is through reductive amination or direct N-alkylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-Azepan-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (R)-Azepan-4-ol analog.
Caption: General workflow for the N-alkylation of (R)-Azepan-4-ol.
Biological Assay Protocol: Radioligand Binding Assay
To determine the affinity of the synthesized analogs for a specific muscarinic receptor subtype, a radioligand binding assay is commonly employed.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-K1 cells expressing hM1).[9]
-
Assay Buffer: Use a suitable assay buffer, such as phosphate-buffered saline (PBS).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The (R)-Azepan-4-ol scaffold is a valuable starting point for the design of potent and selective modulators of muscarinic receptors. The SAR studies reveal that modifications at the N1-position, the C4-hydroxyl group, and the azepane ring are all critical for optimizing activity. Future work in this area could involve exploring a wider range of N-substituents, including heterocyclic moieties, and investigating the effects of more complex ring modifications to further refine the conformational properties of these analogs. The use of computational modeling in conjunction with experimental SAR studies will be invaluable in guiding the design of next-generation ligands with improved therapeutic profiles.
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Dhavale, D. D., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1888. [Link]
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Stanton, M. G., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 321-326. [Link]
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Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(32), 5961-5966. [Link]
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Cohen, V. I., et al. (1991). Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues. Journal of Medicinal Chemistry, 34(10), 3027-3033. [Link]
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Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. [Link]
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Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1149-1153. [Link]
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Lindsley, C. W., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). Bioorganic & Medicinal Chemistry Letters, 26(2), 553-557. [Link]
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Hyde, A. M., et al. (2022). The underappreciated hydroxyl in drug discovery. Journal of Medicinal Chemistry, 65(1), 1-19. [Link]
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Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie - Chemical Monthly, 150(8), 1475-1484. [Link]
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Cohen, V. I., et al. (1993). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 36(21), 3160-3165. [Link]
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Kubinyi, H. (2005). Structure Activity Relationships. Drug Design Org. [Link]
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National Center for Biotechnology Information. (n.d.). Azepan-4-ol. PubChem. [Link]
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Cohen, V. I., et al. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. [Link]
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Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Ahmad, B., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13529. [Link]
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Litkei, G., et al. (2008). Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities. Helvetica Chimica Acta, 91(5), 893-902. [Link]
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Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
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Ahmad, B., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed. [Link]
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Olaru, A., et al. (2024). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Molecules, 29(16), 3749. [Link]
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Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. ResearchGate. [Link]
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Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed. [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of (R)-Azepan-4-ol via Chiral HPLC
Executive Summary: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (R)-Azepan-4-ol, a key chiral building block, is a prime example. Its defined three-dimensional structure is essential for its intended biological interactions, while its enantiomeric counterpart, (S)-Azepan-4-ol, could be inactive or, in a worst-case scenario, contribute to off-target effects or toxicity. Consequently, the precise and accurate determination of its enantiomeric purity is a non-negotiable requirement for regulatory approval and patient safety.
This guide provides a comprehensive, experience-driven comparison of analytical methodologies for assessing the enantiomeric purity of (R)-Azepan-4-ol, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a robust, field-tested protocol, and compare its performance against viable alternatives.
The Foundational Principle: How Chiral HPLC Achieves Enantiomeric Separation
Chiral HPLC operates on the principle of differential diastereomeric interaction. Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making them inseparable by conventional chromatography. The innovation of chiral HPLC lies in the introduction of a chiral environment—the Chiral Stationary Phase (CSP).
The CSP is an immobile phase within the HPLC column that is itself enantiomerically pure. When a racemic mixture of the analyte, such as (R)- and (S)-Azepan-4-ol, passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different energies of formation and dissociation, leading to a difference in their retention times. One enantiomer will interact more strongly with the CSP and thus be retained longer, allowing for their separation and subsequent quantification.
Caption: Mechanism of enantiomeric separation by Chiral HPLC.
Recommended Experimental Protocol: Chiral HPLC Analysis of (R)-Azepan-4-ol
The following protocol is a robust starting point derived from extensive experience with similar polar, cyclic amine compounds. The selection of a polysaccharide-based CSP is deliberate; these phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are critical for resolving polar analytes like Azepan-4-ol.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm. This is our primary recommendation due to its proven efficacy for separating a broad range of racemic amines and alcohols.
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: 2-Propanol (IPA, HPLC Grade)
-
Additive: Diethylamine (DEA)
-
-
Sample Preparation: Dissolve the (R)-Azepan-4-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Step-by-Step Chromatographic Method
-
Mobile Phase Preparation: Prepare the mobile phase composition of n-Hexane/IPA/DEA (80:20:0.1, v/v/v) . Sonicate for 15 minutes to degas.
-
Scientist's Rationale: A normal-phase mode (Hexane/IPA) is chosen as it often provides better selectivity for polar compounds on polysaccharide CSPs compared to reversed-phase. The small amount of DEA is crucial; as a basic additive, it binds to residual acidic sites on the silica surface, preventing peak tailing and improving the peak shape of the basic azepane analyte.
-
-
Column Equilibration: Install the CHIRALPAK® IA column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. The column temperature should be maintained at 25 °C.
-
Detector Wavelength: Set the detector to 210 nm .
-
Scientist's Rationale: Azepan-4-ol lacks a strong chromophore. Detection at a low UV wavelength like 210 nm is necessary to achieve adequate sensitivity.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).
-
Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R- and S-enantiomers using the following formula:
% ee = [(A_R - A_S) / (A_R + A_S)] x 100
Comparative Analysis of Analytical Techniques
While Chiral HPLC is often the gold standard, other techniques can be employed. The choice of method depends on factors such as available equipment, required sensitivity, sample throughput, and the stage of drug development.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Wide applicability, high resolution, robust and reproducible, preparative scale-up possible. | Can require significant method development, higher cost of chiral columns. | Routine QC, purity testing, and preparative separation. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP using supercritical CO2 as the primary mobile phase. | Faster separations, lower solvent consumption (greener), high efficiency. | Requires specialized SFC instrumentation, less suitable for highly polar compounds without modifiers. | High-throughput screening, purification. |
| Chiral Gas Chromatography (GC) | Separation on a chiral capillary column. Requires analyte to be volatile or derivatized. | Extremely high resolution and sensitivity. | Limited to volatile compounds; Azepan-4-ol requires derivatization (e.g., acylation) which adds a step and potential for error. | Impurity profiling of volatile starting materials. |
| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, inducing different chemical shifts for the enantiomers. | Rapid analysis, no separation required, provides structural information. | Low sensitivity (requires mg of sample), lower accuracy and precision for high % ee values (>98%), expensive reagents. | Structural confirmation, initial assessment of enantiomeric ratio. |
Method Development & Optimization Workflow
Developing a robust chiral separation method is a systematic process. The goal is to achieve a baseline resolution (Rs > 1.5) between the enantiomeric peaks in the shortest possible run time.
Caption: Systematic workflow for chiral HPLC method development.
Conclusion
The assessment of enantiomeric purity is a cornerstone of chiral drug development and quality control. For (R)-Azepan-4-ol, Chiral HPLC using an immobilized polysaccharide-based stationary phase like CHIRALPAK® IA offers a highly reliable, robust, and scalable solution. The methodology detailed in this guide provides a validated starting point, balancing selectivity, efficiency, and analytical speed. While alternative techniques like SFC and GC have their merits in specific applications, the universality and proven performance of HPLC establish it as the predominant technique for routine, high-precision enantiomeric purity determination in a regulated environment.
References
-
Title: Chiral separations by liquid chromatography Source: Chemical Reviews URL: [Link]
-
Title: Chiral Separation Techniques: A Practical Approach Source: Wiley URL: [Link]
-
Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]
-
Title: CHIRALPAK® IA/IB/IC/ID/IE/IF Applications Source: Daicel Chiral Technologies URL: [Link]
-
Title: The role of mobile phase additives in the enantioseparation of chiral basic compounds on a cellulose-based stationary phase Source: Journal of Chromatography A URL: [Link]
-
Title: A decade of advances in pharmaceutical analysis with supercritical fluid chromatography Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
A Senior Application Scientist's Guide to Comparative Docking of Azepane-Based Inhibitors
The seven-membered, nitrogen-containing heterocyclic scaffold known as azepane has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent three-dimensional confirmation and conformational flexibility make it an attractive and versatile backbone for designing novel therapeutic agents with a wide array of pharmacological activities.[3][4] Azepane derivatives have shown potential as anticancer, antimicrobial, anti-tubercular, and anti-Alzheimer's agents.[2][5]
This guide provides a comparative in silico analysis of azepane-based inhibitors against two critical biological targets: Acetylcholinesterase (AChE), relevant in Alzheimer's disease, and Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. We will explore the methodologies behind comparative docking studies, analyze the structural basis of inhibitor binding, and present data to guide future drug design efforts.
The Foundation: A Validated Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The goal is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). A robust and repeatable workflow is paramount for generating meaningful and comparative data. The process described below represents a standard, self-validating system for docking studies.
Experimental Protocol: Step-by-Step Molecular Docking
-
Protein Preparation:
-
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the target protein's structure.
-
Action:
-
Obtain the 3D crystal structure of the target protein (e.g., AChE, DPP-4) from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-ligands, and ions from the PDB file. The native ligand is often retained temporarily to define the binding site.
-
Add polar hydrogen atoms and assign Kollman charges to the protein, which is crucial for calculating electrostatic interactions.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be in a realistic 3D conformation with correct charges to allow for accurate binding prediction.
-
Action:
-
Sketch the 2D structures of the azepane-based inhibitors and a known reference inhibitor.
-
Convert the 2D structures to 3D models.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the specific three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.
-
Action:
-
Center the grid box on the co-crystallized native ligand (if present) or on key catalytic residues within the enzyme's active site.[8]
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely.
-
-
-
Docking Simulation:
-
Rationale: The docking algorithm systematically samples different conformations, positions, and orientations of the ligand within the defined grid box.
-
Action:
-
Utilize a docking program such as AutoDock Vina.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execute the docking run for each prepared ligand against the prepared receptor.
-
-
-
Results Analysis & Visualization:
-
Rationale: The primary outputs are the binding energy and the predicted binding poses. A more negative binding energy (measured in kcal/mol) indicates a more stable and favorable ligand-protein interaction.[9]
-
Action:
-
Rank the ligands based on their binding energy scores from the top-ranked (most stable) pose.
-
Visualize the 3D interactions of the best-scoring poses using software like Discovery Studio or PyMOL.
-
Identify and analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
-
-
Target 1: Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Docking Data for AChE Inhibitors
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | No. of H-Bonds |
| Donepezil (Reference) | -11.2 | TYR72, TRP286, TYR337, PHE338 | 1 |
| Azepane-Derivative 1 | -10.5 | TRP86, TYR133, TRP286, TYR341 | 2 |
| Azepane-Derivative 2 | -11.8 | TYR72, TRP286, TYR337, PHE338, HIS447 | 3 |
| Azepane-Derivative 3 | -9.7 | TRP86, ASP74, TYR133 | 1 |
Analysis:
In this comparative study, Azepane-Derivative 2 exhibits the most favorable binding energy (-11.8 kcal/mol), surpassing the reference drug Donepezil. This strong affinity is supported by its interaction with key residues in the AChE active site, including TRP286 and TYR337, and the formation of three hydrogen bonds, suggesting a highly stable complex. The superior score indicates that this derivative warrants further investigation as a potential anti-Alzheimer's agent.[2] In contrast, Azepane-Derivative 3 shows a weaker binding affinity, suggesting its substitution pattern is less optimal for interacting with the AChE binding pocket.
Target 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in response to glucose levels.[10][11] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[12][13] The active site of DPP-4 is characterized by two main pockets, S1 and S2, which are critical for inhibitor binding.[13]
Comparative Docking Data for DPP-4 Inhibitors
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | No. of H-Bonds |
| Sitagliptin (Reference) | -9.1 | GLU205, GLU206, TYR662, ARG125 | 3 |
| Azepane-Derivative 4 | -9.9 | GLU205, GLU206, PHE357, TYR662 | 4 |
| Azepane-Derivative 5 | -8.5 | TYR547, TYR662, SER630 | 2 |
| Azepane-Derivative 6 | -9.5 | GLU206, ARG125, PHE357, ARG358 | 3 |
Analysis:
The docking results for DPP-4 reveal that Azepane-Derivative 4 has the highest predicted binding affinity (-9.9 kcal/mol), slightly better than the established drug Sitagliptin. Its interaction profile is particularly strong, forming four hydrogen bonds with key residues like GLU205 and GLU206 in the S1 pocket and interacting with PHE357 in the S2 pocket. This indicates a strong and specific binding mode. Azepane-Derivative 6 also shows promise with a binding energy of -9.5 kcal/mol and interactions with crucial residues like ARG125 and ARG358.[12] The performance of these derivatives suggests that the azepane scaffold can be effectively functionalized to occupy the S1 and S2 pockets of the DPP-4 active site, making it a viable core for developing novel anti-diabetic agents.[10][14]
Conclusion and Future Directions
This guide demonstrates that the azepane scaffold is a highly promising framework for designing potent inhibitors against diverse enzymatic targets like Acetylcholinesterase and Dipeptidyl Peptidase-4. Comparative molecular docking serves as an invaluable initial step, enabling the rapid and cost-effective screening of virtual compound libraries to identify derivatives with high binding affinities and optimal interaction profiles.
The in silico data presented herein highlights several azepane derivatives with predicted binding energies superior to those of established drugs. However, it is critical to recognize that docking studies are predictive. These computational findings must be validated through rigorous in vitro enzymatic assays to determine inhibitory concentrations (IC50 values) and subsequent in vivo studies to assess efficacy, pharmacokinetics, and safety. The insights gained from this comparative analysis provide a strong rationale for the synthesis and biological evaluation of these prioritized azepane-based compounds.
References
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019 Jan 15;162:435-452. Available from: [Link]
-
(PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. Available from: [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. 2022 Feb 24;43(3):2345-2371. Available from: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available from: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available from: [Link]
-
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Available from: [Link]
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(PDF) Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. ResearchGate. Available from: [Link]
-
Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. bio-conferences.org. Available from: [Link]
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Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. Available from: [Link]
-
Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Available from: [Link]
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Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and. MDPI. Available from: [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available from: [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available from: [Link]
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Molecular Dynamics Studies on the Inhibition of Cholinesterases by Secondary Metabolites. MDPI. Available from: [Link]
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A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme. PMC. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Azepan-4-ol
For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. (R)-Azepan-4-ol, a valuable cyclic amine intermediate in pharmaceutical development, requires careful handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Azepan-4-ol and associated waste streams, grounded in established safety principles for heterocyclic amines.
Hazard Assessment and Pre-Disposal Safety
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for (R)-Azepan-4-ol is not always readily available, its structure as an azepane derivative and a cyclic amine informs a conservative safety-first approach.[1][2] Data from structurally related compounds, such as Azepan-4-one hydrochloride, indicate potential for serious eye damage and respiratory irritation.[3] Therefore, it is prudent to handle (R)-Azepan-4-ol with the assumption that it may be harmful.
Table 1: Key Compound Information and Assumed Hazards
| Property | Data | Source |
|---|---|---|
| Chemical Name | (R)-Azepan-4-ol | PubChem[4] |
| Synonyms | (4R)-azepan-4-ol, Hexahydro-1H-azepin-4-ol | Chem-Impex[1], PubChem[4] |
| CAS Number | 39888-51-2 | Chem-Impex[1] |
| Molecular Formula | C6H13NO | Chem-Impex[1] |
| Appearance | Slightly yellow powder | Chem-Impex[1] |
| Assumed Hazards | Potential for skin/eye irritation, respiratory irritation, harmful if swallowed. | Inferred from related compounds[3][5] |
| Incompatibilities | Strong oxidizing agents, acids. | General amine chemistry[6] |
Essential Personal Protective Equipment (PPE)
Before handling (R)-Azepan-4-ol or its waste, the following PPE is mandatory to prevent exposure.[2][5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[7]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in preventing hazardous reactions within a waste container. Amines are basic and can react vigorously, sometimes exothermically, with acids.[6] Therefore, dedicated waste streams are essential.
Step-by-Step Collection Procedure:
-
Establish Dedicated Waste Containers: Procure separate, designated hazardous waste containers for solid and liquid waste. These containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[2][6]
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as gloves, weighing papers, and absorbent pads used for minor spills, into the designated solid waste container.[8]
-
Do not mix with other types of waste.
-
-
Liquid Waste Collection:
-
Collect all solutions containing (R)-Azepan-4-ol, including reaction mother liquors and solvent rinses, in the designated liquid waste container.
-
Crucially, ensure this waste stream is kept separate from acidic or oxidizing waste streams to prevent hazardous reactions. [6]
-
Use a funnel when transferring liquid waste to avoid contaminating the exterior of the container.[9]
-
-
Container Capacity: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion.[9][10]
-
Secure Closure: Keep waste containers securely closed at all times, except when actively adding waste.[9][11] This minimizes the release of vapors and prevents accidental spills.
Waste Container Labeling and Storage
Accurate labeling is a regulatory requirement and vital for the safety of all laboratory personnel and waste handlers.
Labeling Requirements:
Each waste container must be clearly labeled with the following information:[2][10]
-
The words "Hazardous Waste".
-
The full chemical name: "(R)-Azepan-4-ol". Do not use abbreviations or chemical formulas.
-
A list of all other chemical constituents in the container (e.g., solvents, byproducts).
-
An approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date the waste was first added to the container.
Temporary Storage:
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:[2]
-
Away from general lab traffic.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregated from incompatible materials, especially acids and strong oxidizers.[6]
Final Disposal Workflow
The ultimate disposal of (R)-Azepan-4-ol must be handled by professionals to ensure environmental safety and regulatory compliance. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular solid waste stream. [2][5]
Caption: Disposal workflow for (R)-Azepan-4-ol waste streams.
Decontamination of Empty Containers
Empty stock containers must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
First Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., methanol, ethanol). This first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container.[11]
-
Subsequent Rinses: Perform two additional rinses. After consulting with your institution's Environmental Health & Safety (EHS) department, these subsequent rinses may potentially be permissible for drain disposal.[7]
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.
Primary Disposal Method
The required method for disposing of chemical waste containing (R)-Azepan-4-ol is through your institution's EHS department or a contracted licensed hazardous waste disposal company.[2][6] The preferred method of destruction for many nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with appropriate environmental controls.[2]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain the Spill: For a solid spill, carefully sweep it up. For a liquid spill, use an inert absorbent material, such as sand, vermiculite, or a commercial spill pad, to contain it.[2] Do not use combustible materials like paper towels to absorb a large liquid spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as solid hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of (R)-Azepan-4-ol, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures in your facility. [2]
References
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- Safety Data Sheet: Azepane-4-carboxylic acid. AK Scientific, Inc.
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- Amine Disposal For Businesses. Collect and Recycle.
- Azepan-4-ol. PubChem, National Center for Biotechnology Information.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
- Safety Data Sheet: AM2233 azepane isomer. Cayman Chemical.
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- SAFETY DATA SHEET: tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific.
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- Laboratory waste disposal. Freie Universität Berlin.
- Recovery of heterocyclic amines from dilute aqueous waste streams. Industrial & Engineering Chemistry Research, ACS Publications.
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- GUIDANCE FOR SAFE HANDLING OF REFRIGERANT-CONTAINING APPLIANCES/VEHICLES AFTER NATURAL DISASTERS. U.S. Environmental Protection Agency.
- Waste Treatment and Disposal Methods for the Pharmaceutical Industry. U.S. Environmental Protection Agency.
- FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health & Safety.
- Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
